CBNQ
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
731773-46-9 |
|---|---|
Molekularformel |
C21H24O3 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
6,6,9-trimethyl-3-pentylbenzo[c]chromene-1,4-dione |
InChI |
InChI=1S/C21H24O3/c1-5-6-7-8-14-12-17(22)18-15-11-13(2)9-10-16(15)21(3,4)24-20(18)19(14)23/h9-12H,5-8H2,1-4H3 |
InChI-Schlüssel |
UFDYTRQMIXJHTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC(=O)C2=C(C1=O)OC(C3=C2C=C(C=C3)C)(C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Cannabinolquinone (CBNQ)
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cannabinolquinone (CBNQ), designated as compound 22 in several key studies, is an oxidized derivative of cannabinol (CBN), a phytocannabinoid found in Cannabis sativa.[1] Neutral cannabinoids are known for their oxidative instability, readily converting to quinone derivatives through atmospheric or chemical dearomatization.[2][3][4] While the inherent lability of cannabinoquinones has historically presented challenges for research, the development of stable synthetic routes has enabled a more systematic investigation into their bioactivity.[4][5] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of this compound, with a focus on experimental methodologies relevant to drug discovery and development.
Chemical Structure and Physicochemical Properties
Cannabinolquinone is characterized by a p-quinone moiety formed through the oxidation of the resorcinol ring of the parent compound, cannabinol. This transformation significantly alters the electronic and steric properties of the molecule, influencing its biological activity.
The core structure of this compound is a dibenzo[b,d]pyran-1,4-dione, substituted with a pentyl group and a trimethylated ring system. Its chemical formula is C₂₁H₂₄O₃.[1]
Quantitative Data Summary
The known physicochemical and spectral data for Cannabinolquinone are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄O₃ | [1] |
| Appearance | Red oil | [1] |
| High-Resolution ESI-MS | m/z 325.1798 [M+H]⁺ (Calcd. for C₂₁H₂₅O₃) | [1] |
| Infrared (IR) νₘₐₓ (KBr) | 2955, 2924, 2855, 1649, 1382, 1145, 1110, 811 cm⁻¹ | [1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.30 (1H, s, H-2), 7.09 (1H, d, J = 7.9 Hz, H-6), 7.02 (1H, d, J = 7.9 Hz, H-5), 6.63 (1H, s, H-10), 2.70 (2H, t, J = 7.5 Hz, H-1''), 1.62-1.55 (2H, m, H-2''), 1.45 (3H, s, 9-Me), 1.38-1.30 (4H, m, H-3'', H-4''), 1.18 (6H, s, 6-Me₂), 0.91 (3H, t, J = 7.0 Hz, H-5'') | [1] |
Synthesis of Cannabinolquinone
The conversion of phytocannabinoids to their corresponding cannabinoquinones has been a subject of extensive research. Early methods, such as the base-catalyzed aerobic oxidation (Beam test), were often unreliable, suffered from low yields, and were plagued by the formation of dimeric byproducts.[1][5] A more robust and scalable method utilizes λ⁵-periodinanes, such as the stabilized o-iodoxybenzoic acid (SIBX).[1]
Experimental Protocol: SIBX-Mediated Oxidation of CBN to this compound
This protocol is adapted from the general method for the SIBX oxidation of phytocannabinoids, which has been shown to be effective for cannabinol.[1]
Materials:
-
Cannabinol (CBN)
-
SIBX (stabilized o-iodoxybenzoic acid)
-
Ethyl acetate (EtOAc), analytical grade
-
Diatomaceous earth
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: Dissolve Cannabinol (CBN) in ethyl acetate (EtOAc) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution in an ice bath. Add SIBX (approximately 2 molar equivalents) to the stirred solution in portions.
-
Reaction Execution: Remove the cooling bath and allow the suspension to stir at room temperature for approximately 18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup - Filtration: Upon completion, filter the suspension through a pad of diatomaceous earth to remove insoluble iodine byproducts. Wash the filtration cake with additional EtOAc.
-
Workup - Aqueous Wash: Combine the filtrates and wash sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining oxidant) and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by gravity column chromatography (GCC) on silica gel. Elute with a suitable solvent system (e.g., petroleum ether-EtOAc, 9:1) to isolate the pure this compound. The reported yield for this conversion is 58%.[1]
Synthesis and Purification Workflow
The diagram below illustrates the key steps in the synthesis and purification of this compound from CBN.
Caption: Workflow for the SIBX-mediated synthesis of this compound.
Characterization Methods
The identity and purity of synthesized this compound are confirmed using standard analytical techniques.
Experimental Protocols for Characterization
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the reaction progress and assess the purity of column fractions. Plates (e.g., Merck 60 F254) are visualized under UV light and by staining with an appropriate agent (e.g., 5% H₂SO₄ in ethanol followed by heating).[1]
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (ESI-MS) is employed to confirm the molecular weight and elemental composition of the target compound.[1] The protonated molecule [M+H]⁺ is typically observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is critical for structural elucidation, providing detailed information about the chemical environment of protons in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups, such as the carbonyl (C=O) stretches of the quinone ring.
Biological Activity and Signaling Pathways
Cannabinoquinones, including this compound, have been shown to modulate the activity of peroxisome proliferator-activated receptor gamma (PPAR-γ).[1] PPAR-γ is a ligand-activated nuclear receptor that plays a pivotal role in regulating adipogenesis, lipid metabolism, and inflammation. The modulation of PPAR-γ by this compound suggests its potential as a therapeutic agent for metabolic and inflammatory disorders.
General PPAR-γ Signaling Pathway
The diagram below outlines the canonical signaling pathway for PPAR-γ activation. Upon binding of a ligand, such as this compound, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Caption: Generalized PPAR-γ signaling pathway activated by a ligand.
References
A Technical Guide to the Discovery, Synthesis, and Biological Activity of Cannabinoquinones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabinoquinones are a class of compounds derived from the oxidation of neutral cannabinoids. While initially observed as colored byproducts in forensic tests for cannabis, they have garnered significant interest for their potent biological activities, particularly their anticancer properties. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of cannabinolquinone (CBNQ) and its more extensively studied analog, cannabidiol-quinone (CBDQ, HU-331). We detail specific synthesis protocols, summarize pharmacological data, and visualize key molecular pathways to offer a comprehensive resource for professionals in the field of drug discovery and development.
Introduction to Cannabinoquinones
The Cannabis sativa L. plant produces a diverse array of terpenophenolic compounds known as phytocannabinoids.[1][2] While major cannabinoids like Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and cannabidiol (CBD) are well-studied, their oxidative derivatives, the cannabinoquinones, represent a promising frontier in therapeutic research. Neutral cannabinoids are susceptible to oxidative dearomatization, converting the resorcinyl core into a quinone structure.[1][3] This process can occur naturally through atmospheric oxidation or be induced chemically.[1]
Among these derivatives, cannabinolquinone (this compound), also known as HU-345, is the oxidative product of cannabinol (CBN).[4] However, the most studied compound in this class is HU-331, the p-quinone of cannabidiol (CBD), first synthesized in 1968.[1][5] HU-331 has demonstrated remarkable efficacy against human cancer cell lines, both in vitro and in vivo, primarily through a specific mechanism of topoisomerase II inhibition.[6][7] This guide will explore the synthesis and biological profile of this compound, often in the context of the pioneering research conducted on HU-331.
Discovery of Cannabinoquinones
The first indications of cannabinoquinones date back to early 20th-century forensic science. In 1911, Beam reported that a solution of ethanolic potassium hydroxide (KOH) turned a purple-violet color in the presence of hashish.[1] This "Beam test" was later found to detect diphenolic cannabinoids like CBD, which oxidize under alkaline conditions to form colored quinones.[1]
Systematic investigation began in 1968 when Mechoulam's group at the Hebrew University treated CBD under the alkaline conditions of the Beam test to obtain the p-quinone, which they later named HU-331.[1][6] For decades, the inherent instability and tendency of these quinones to undergo further degradation plagued research.[1][3] However, improved synthetic methods and the development of more stable derivatives have allowed for a systematic exploration of their bioactivity, culminating in the discovery of potent anticancer agents.[1]
Synthesis of this compound and Related Cannabinoquinones
The primary challenge in synthesizing cannabinoquinones is achieving clean oxidation of the parent cannabinoid without promoting oxidative dimerization or other degradation pathways.[8] While early methods used alkaline aerobic conditions, these often resulted in erratic and modest yields.[8] More recent and efficient methods have been developed.
General Synthesis Workflow
The conversion of a parent phytocannabinoid to its corresponding hydroxyquinone involves the oxidation of the resorcinol ring. Modern methods provide reliable and scalable results.
Caption: General workflow for the synthesis of cannabinoquinones from parent cannabinoids.
Experimental Protocol: Synthesis of this compound via λ5-Periodinane Oxidation
A systematic study on the oxidation of various phytocannabinoids found that λ5-periodinanes, such as Dess-Martin periodinane (DMP), provide excellent yields and reproducibility for the synthesis of this compound.[8] This method effectively suppresses the oxidative dimerization seen in other techniques.[8]
-
Objective: To synthesize Cannabinolquinone (this compound, compound 22) from Cannabinol (CBN, 19).
-
Reagents and Materials:
-
Cannabinol (CBN)
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware for organic synthesis
-
Silica gel for column chromatography
-
-
Procedure (based on Caprioglio et al., 2020):
-
Dissolve Cannabinol (1 equivalent) in dry dichloromethane (CH₂Cl₂).
-
Add Dess-Martin Periodinane (1.1 to 1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
-
-
Results: This method has been reported to yield this compound at approximately 58%.[8]
Comparative Protocol: Synthesis of HU-331 (CBDQ)
The synthesis of HU-331 has been approached through several routes. The original 1968 method involved oxidation with potassium hydroxide.[5] A more recent approach involves Friedel-Crafts alkylation followed by oxidation.[9]
-
Objective: To synthesize HU-331 from Cannabidiol (CBD).
-
Method 1: Direct Oxidation (Kogan et al.)
-
Method 2: Friedel-Crafts Alkylation and Oxidation (Waugh et al.)
-
Perform a Friedel-Crafts alkylation of a resorcinol derivative to build the core structure.
-
Conduct a subsequent oxidation using Fremy's salt (dipotassium nitrosodisulfonate) to form the quinone ring.[9]
-
Mechanism of Action and Signaling Pathways
Research into the mechanism of action of cannabinoquinones has largely focused on HU-331, revealing a mode of action distinct from parent cannabinoids and other quinone-based anticancer drugs.
Inhibition of Topoisomerase II
The primary anticancer mechanism identified for HU-331 is the highly specific inhibition of DNA topoisomerase II (TOP2), an essential enzyme for managing DNA topology during replication and transcription.[9][10] Unlike many anticancer quinones such as doxorubicin, HU-331 acts as a catalytic inhibitor.[9]
-
Catalytic Inhibition: HU-331 blocks the ATPase domain of the TOP2 enzyme.[9] This prevents the enzyme from relieving DNA supercoiling but does not introduce DNA strand breaks.[9][10]
-
Low Toxicity: By avoiding the generation of DNA damage and reactive oxygen species (ROS), HU-331 exhibits significantly lower toxicity to non-cancerous cells compared to conventional TOP2 inhibitors, which act as "poisons" by stabilizing the TOP2-DNA cleavage complex.[10]
Caption: Catalytic inhibition of Topoisomerase II by HU-331, a model for cannabinoquinones.
Modulation of PPAR-γ Activity
In addition to topoisomerase inhibition, cannabinoquinones have been shown to interact with other cellular targets. A study demonstrated that this compound, along with other cannabinoquinoids, modulated the activity of Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ).[8] In these assays, the cannabinoquinones outperformed their parent resorcinols in terms of potency, suggesting a specific role for the monomeric hydroxyquinone moiety in this interaction.[8]
Caption: General signaling pathway for PPAR-γ activation by ligands such as this compound.
Pharmacological Data and Biological Activity
The biological activity of cannabinoquinones, particularly their cytotoxicity against cancer cells, has been a primary focus of investigation.
Cytotoxicity Data
Quantitative data on the cytotoxic effects of cannabinoquinones and their parent compounds are crucial for evaluating their therapeutic potential. The following tables summarize key findings from various studies.
Table 1: In Vitro Cytotoxicity of Cannabinoids and Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / Effect | Exposure Time | Reference |
| CBD | Caov-3 (Ovarian) | MTT | IC50: 22.9 µM | 72 h | [11][12] |
| CBD | HT-29 (Colorectal) | MTT | IC50: 30.0 ± 3.02 µM | 24 h | [13] |
| CBN | Caov-3 (Ovarian) | MTT | 22.7% viability at 50 µM | 72 h | [11] |
| THC | HT-29 (Colorectal) | MTT | IC50: 30.0 ± 1.01 µM | 24 h | [13] |
| CBD | Various Cancer Cells | MTT | IC50 range: 15.80 - 48.63 µM | 72 h | [14] |
| CBDV | Various Cancer Cells | MTT | IC50 range: 15.80 - 48.63 µM | 72 h | [14] |
| CBD-HQ (HU-331) | SW-620 (Colon) | MTT | IC50: 3.90 - 8.24 µg/mL | Not Specified | [15] |
| CBG | SW-620 (Colon) | MTT | IC50: 3.90 - 8.24 µg/mL | Not Specified | [15] |
Note: Direct IC50 values for this compound are not prominently available in the reviewed literature, highlighting an area for future research. The data for CBD-HQ (HU-331) suggests high potency.
Key Experimental Protocols for Biological Assays
Protocol 1: MTT Assay for Cytotoxicity
-
Objective: To determine the effect of a compound on the metabolic activity and viability of cultured cells.
-
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., HT-29, Caov-3) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, HU-331) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using dose-response curve analysis.
-
Protocol 2: Topoisomerase II DNA Relaxation Assay
-
Objective: To assess the ability of a compound to inhibit the catalytic activity of Topoisomerase II.
-
Procedure (based on Kogan et al., 2007b):
-
Reaction Mixture: Prepare a reaction buffer containing supercoiled plasmid DNA (e.g., pBR322), purified human Topoisomerase IIα enzyme, and ATP.
-
Compound Addition: Add varying concentrations of the test compound (e.g., HU-331) to the reaction mixture. Include a positive control inhibitor (e.g., etoposide) and a negative (vehicle) control.
-
Incubation: Incubate the mixture at 37°C for a set time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled vs. relaxed) by electrophoresis on an agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition is observed as a reduction in the amount of relaxed DNA compared to the negative control.
-
Conclusion and Future Directions
Cannabinoquinones, particularly this compound and HU-331, represent a promising class of compounds with significant therapeutic potential. Their unique mechanism of action as catalytic inhibitors of Topoisomerase II distinguishes them from many conventional chemotherapeutics, suggesting a potential for higher efficacy and lower toxicity.[7][10] Furthermore, their ability to modulate other pathways, such as PPAR-γ signaling, indicates a pleiotropic activity that warrants further investigation.
Future research should focus on:
-
A systematic evaluation of this compound's cytotoxicity across a broad range of cancer cell lines to establish its IC50 values and compare its potency to HU-331.
-
Elucidation of the detailed molecular interactions between this compound and its targets, including TOP2 and PPAR-γ.
-
In vivo studies to assess the efficacy, pharmacokinetics, and safety profile of this compound in animal models of cancer.
-
Exploration of synergistic effects when combined with existing chemotherapeutic agents.
This guide provides a foundational understanding of this compound, offering researchers and drug developers the necessary background to pursue these promising avenues of investigation.
References
- 1. Cannabinoquinones: Synthesis and Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically Active Cannabinoids from High-Potency Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoquinones: Synthesis and Biological Profile | MDPI [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HU-331: What You Need to Know About This Powerful Cannabinoid [acslab.com]
- 6. mdpi.com [mdpi.com]
- 7. HU-331, a novel cannabinoid-based anticancer topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cannabidiol oxidation product HU-331 is a potential anticancer cannabinoid-quinone: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HU-331 - Wikipedia [en.wikipedia.org]
- 11. Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxic Effects of Cannabinoids on Human HT-29 Colorectal Adenocarcinoma Cells: Different Mechanisms of THC, CBD, and CB83 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative assessment of antimicrobial, antiradical and cytotoxic activities of cannabidiol and its propyl analogue cannabidivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Acknowledgment of Inquiry: The Compound "CBNQ"
Extensive searches of scientific literature and chemical databases did not yield information on a compound referred to as "CBNQ" in the context of biological origin or formation. The term "this compound" may refer to a novel, proprietary, or internal compound designation not yet in the public domain. It is also possible that "this compound" is an abbreviation for a class of compounds, such as Cannabinol-Quinones. For instance, a known oxidative product of cannabinol is sometimes referred to as Cannabinolquinone.[1] Neutral cannabinoids are known to be oxidatively unstable and can be converted into quinone derivatives.[2][3]
Given the lack of specific data for a compound explicitly named "this compound," this guide will provide a comprehensive overview of the biological formation of a closely related and well-documented cannabinoid, Cannabidiolic Acid (CBDA) , as a representative model for cannabinoid biosynthesis. This will serve as a template that can be adapted once the specific identity of "this compound" is clarified.
In-Depth Technical Guide: Biological Origin and Formation of Cannabidiolic Acid (CBDA)
Audience: Researchers, scientists, and drug development professionals.
Introduction to Cannabinoid Biosynthesis
Cannabinoids are a class of terpenophenolic compounds predominantly found in Cannabis sativa L.[4] Their biosynthesis occurs primarily in the glandular trichomes of the plant.[1] The pathways involve a combination of polyketide and isoprenoid precursors to form a common precursor, from which various cannabinoids are derived.[4]
The CBDA Biosynthetic Pathway
The formation of Cannabidiolic Acid (CBDA), the acidic precursor to the well-known Cannabidiol (CBD), is a multi-step enzymatic process.[5][6][7] The pathway begins with the synthesis of Olivetolic Acid and Geranyl Pyrophosphate.
Step 1: Formation of Olivetolic Acid (OA) The synthesis of the polyketide core, Olivetolic Acid, is a two-step process:
-
Condensation: Hexanoyl-CoA is condensed with three molecules of malonyl-CoA. This reaction is catalyzed by a type III polyketide synthase (PKS).[5][8]
-
Cyclization: The resulting polyketide intermediate is then cyclized by the enzyme Olivetolic Acid Cyclase (OAC) to form Olivetolic Acid.[5][8]
Step 2: Formation of Cannabigerolic Acid (CBGA)
-
Prenylation: Olivetolic Acid is alkylated with Geranyl Pyrophosphate (GPP) in a reaction catalyzed by an aromatic prenyltransferase known as CBGA synthase (prenylase geranyl-diphosphate/olivetolate geranyl transferase).[5][8] The product of this reaction, Cannabigerolic Acid (CBGA), is the central precursor for the major cannabinoids.[7][8]
Step 3: Oxidative Cyclization to CBDA
-
Enzymatic Conversion: CBGA is converted to CBDA through a stereospecific oxidative cyclization of its geranyl group.[5][9] This final step is catalyzed by the enzyme Cannabidiolic Acid Synthase (CBDAS) .[5][9][10] CBDAS is a flavinylated oxidase that utilizes FAD as a cofactor.[9][10]
The overall reaction catalyzed by CBDA synthase is: Cannabigerolate + O₂ → Cannabidiolate + H₂O[9]
Quantitative Data Summary
The efficiency and kinetics of key enzymes in the CBDA pathway are crucial for understanding and potentially manipulating its production.
| Enzyme / Process | Substrate(s) | Product | Key Parameters | Reference |
| CBDA Synthase | Cannabigerolate (CBGA) | Cannabidiolate (CBDA) | KM = 0.206 mM | [9][11] |
| CBDA Synthase | Cannabinerolate | Cannabidiolate (CBDA) | KM = 0.137 mM (lower efficiency) | [9][11] |
| CBDA Synthase | - | - | Optimal pH: 5.0 | [9] |
| CBDA Synthase | - | - | Molecular Mass: 74 kDa | [9][11] |
| Decarboxylation | CBDA | CBD | Temperature: ~110-119 °C | [7][12] |
Detailed Experimental Protocols
Protocol 1: Purification of CBDA Synthase from Cannabis sativa
This protocol is a summarized representation of methodologies found in the literature.
-
Plant Material: Young, rapidly expanding leaves from a high-CBDA Cannabis sativa strain are harvested.
-
Homogenization: The leaves are frozen in liquid nitrogen, ground to a fine powder, and homogenized in a buffered solution (e.g., 0.1 M sodium phosphate buffer, pH 7.0) containing stabilizing agents like polyvinylpolypyrrolidone, L-ascorbic acid, and sodium hydrosulfite.
-
Centrifugation: The homogenate is filtered and centrifuged at high speed (e.g., 10,000 x g) to pellet cellular debris. The supernatant is collected.
-
Ammonium Sulfate Precipitation: The supernatant is subjected to fractional precipitation with ammonium sulfate. The protein fraction that precipitates between 40% and 70% saturation is collected by centrifugation and redissolved in a minimal volume of buffer.
-
Chromatography Series: The redissolved protein fraction is subjected to a series of column chromatography steps for purification:
-
Anion Exchange Chromatography: Using a column like DEAE-Sepharose, proteins are eluted with a salt gradient (e.g., 0-0.5 M NaCl).
-
Hydrophobic Interaction Chromatography: Fractions containing CBDA synthase activity are pooled, and applied to a column like Phenyl-Sepharose, eluting with a decreasing salt gradient.
-
Gel Filtration Chromatography: Further purification is achieved based on molecular size using a column like Sephacryl S-200.
-
-
Purity Analysis: The purity of the final enzyme preparation is assessed using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).
Protocol 2: In Vitro Assay of CBDA Synthase Activity
-
Reaction Mixture Preparation: A reaction mixture is prepared in a microcentrifuge tube containing:
-
Phosphate-citrate buffer at the optimal pH (e.g., pH 5.0).
-
A known concentration of the substrate, CBGA, dissolved in a suitable solvent like methanol.
-
The purified CBDA synthase enzyme solution.
-
-
Incubation: The reaction is initiated by adding the enzyme and incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by adding an organic solvent, such as ethyl acetate, which also serves to extract the cannabinoids.
-
Extraction and Analysis: The mixture is vortexed and centrifuged to separate the organic and aqueous layers. The organic layer containing CBDA and unreacted CBGA is collected, evaporated to dryness, and redissolved in a known volume of solvent (e.g., methanol).
-
Quantification: The amount of CBDA produced is quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the peak area to a standard curve of pure CBDA.
Visualizations
Caption: Biosynthetic pathway of Cannabidiolic Acid (CBDA).
Caption: Workflow for purification and assay of CBDA Synthase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cannabinoquinones: Synthesis and Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cannabinol: History, Syntheses, and Biological Profile of the Greatest “Minor” Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (‒)-Cannabidiolic Acid, a Still Overlooked Bioactive Compound: An Introductory Review and Preliminary Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabidiolic acid - Wikipedia [en.wikipedia.org]
- 7. secretnature.com [secretnature.com]
- 8. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabidiolic acid synthase - Wikipedia [en.wikipedia.org]
- 10. An Explanation of Cannabidiolic Acid (CBDA) Synthase - CBD Health and Wellness [cbdhealthandwellness.net]
- 11. wikiwand.com [wikiwand.com]
- 12. Profiling Cannabinoid Contents and Expression Levels of Corresponding Biosynthetic Genes in Commercial Cannabis (Cannabis sativa L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of "CBNQ": A Technical Guide to Two Distinct Molecules
An Important Clarification: The acronym "CBNQ" can refer to two separate and distinct chemical entities, each with unique properties and applications in scientific research. This guide provides an in-depth technical overview of both compounds to ensure clarity and accuracy for researchers, scientists, and drug development professionals.
The two molecules are:
-
6-cyano-7-nitro-2,3-quinoxalinedione (CNQX) : A potent and selective antagonist of AMPA and kainate receptors, widely used as a research tool in neuroscience.
-
Cannabinolquinone (this compound) : An oxidative metabolite of cannabinol (CBN), a cannabinoid found in the Cannabis plant. It has shown potential as an anticancer agent and a modulator of PPAR-γ.
This document will detail the physical and chemical properties, experimental protocols, and relevant signaling pathways for each compound individually.
Part 1: 6-cyano-7-nitro-2,3-quinoxalinedione (CNQX)
CNQX is a well-characterized competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate receptors in the central nervous system.[1][2] Its ability to selectively block these receptors makes it an invaluable tool for studying glutamatergic neurotransmission.
Physical and Chemical Properties of CNQX
The following table summarizes the key physical and chemical properties of CNQX.
| Property | Value | Reference |
| Molecular Formula | C₉H₄N₄O₄ | [1][2] |
| Molar Mass | 232.15 g/mol | [1][2] |
| CAS Number | 115066-14-3 | [1] |
| Appearance | Yellow solid | |
| Solubility | DMSO: ~5 mg/mL, DMF: ~12 mg/mL, Water: Sparingly soluble. A disodium salt form is available for improved water solubility. | |
| Stability | Stable for at least 4 years when stored at -20°C. | |
| IC₅₀ (AMPA Receptor) | ~0.3-0.4 µM | |
| IC₅₀ (Kainate Receptor) | ~1.5 µM |
Experimental Protocols for CNQX
While commercial sources are readily available, the synthesis of CNQX can be achieved through multi-step organic chemistry procedures. A general synthetic approach involves the condensation of a substituted o-phenylenediamine with oxalic acid or its derivatives, followed by nitration and cyanation reactions. Due to the complexity and potential hazards of the reagents involved, it is recommended to consult detailed synthetic organic chemistry literature for specific protocols.
This protocol outlines a general procedure for assessing the antagonist activity of CNQX on AMPA receptors in cultured neurons using whole-cell patch-clamp electrophysiology.
-
Cell Culture: Culture primary hippocampal or cortical neurons from embryonic rodents on coverslips.
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. The external solution should contain standard physiological concentrations of ions, and the internal pipette solution should be potassium-based.
-
Recording: Establish a whole-cell recording from a neuron. Hold the membrane potential at -60 mV to -70 mV.
-
Agonist Application: Apply a known concentration of the AMPA receptor agonist, AMPA or glutamate, to the neuron to elicit an inward current.
-
CNQX Application: Co-apply the AMPA receptor agonist with varying concentrations of CNQX.
-
Data Analysis: Measure the peak amplitude of the inward current in the presence and absence of CNQX. Plot the concentration-response curve for CNQX to determine its IC₅₀ value.
Signaling Pathway Modulated by CNQX
CNQX acts as a competitive antagonist at the glutamate binding site of AMPA and kainate receptors. By blocking the binding of glutamate, CNQX prevents the opening of these ion channels, thereby inhibiting the influx of sodium and calcium ions into the postsynaptic neuron. This leads to a reduction in excitatory postsynaptic potentials (EPSPs) and a dampening of excitatory neurotransmission.
Part 2: Cannabinolquinone (this compound)
Cannabinolquinone (this compound) is a naturally occurring or synthetically derived quinone that is an oxidation product of cannabinol (CBN).[3] It has garnered interest for its potential therapeutic properties, particularly in the areas of oncology and metabolic diseases.
Physical and Chemical Properties of this compound
Quantitative data on the physical and chemical properties of this compound are less abundant in the literature compared to CNQX. The following table provides available information.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄O₃ | |
| Molar Mass | 324.4 g/mol | |
| Appearance | Red oil or solid | |
| Solubility | Soluble in organic solvents such as chloroform, DMSO, and DMF. | |
| Stability | As a quinone, it may be susceptible to degradation, especially in the presence of light and air. |
Experimental Protocols for this compound
This compound can be synthesized by the oxidation of cannabinol. A general laboratory-scale procedure is as follows:
-
Dissolution: Dissolve cannabinol (CBN) in a suitable organic solvent, such as chloroform or dichloromethane.
-
Oxidation: Add an oxidizing agent. Common reagents for this transformation include Fremy's salt (potassium nitrosodisulfonate) or other mild oxidizing agents.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, quench the reaction and perform an aqueous workup. Purify the crude product using column chromatography on silica gel to obtain pure this compound.
The anticancer activity of this compound can be assessed using a standard cell viability assay, such as the MTT assay.
-
Cell Seeding: Seed cancer cells (e.g., breast cancer cell line MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO alone).
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value of this compound.
Signaling Pathways Modulated by this compound
The precise mechanisms of action of this compound are still under investigation. However, preliminary studies suggest its involvement in the following pathways:
-
Anticancer Activity: The anticancer effects of some cannabinoids are mediated through the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors). The exact signaling cascades modulated by this compound in cancer cells require further elucidation.
-
PPAR-γ Agonism: Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a key role in adipogenesis, insulin sensitivity, and inflammation.[4] Agonism at PPAR-γ by certain cannabinoids can lead to the regulation of gene expression involved in these processes. The interaction of this compound with PPAR-γ and the downstream consequences are an active area of research.
References
An In-depth Technical Guide to the Mechanism of Action of NBQX in Biological Systems
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial query for "CBNQ" did not yield specific results for a compound with that abbreviation. The following guide focuses on NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline), a widely researched and structurally related quinoxaline derivative, which is presumed to be the intended subject of the query.
Executive Summary
NBQX is a potent, selective, and competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors.[1] By competitively binding to the glutamate binding site on these receptors, NBQX effectively blocks excitatory neurotransmission in the central nervous system (CNS).[2] This property has established NBQX as an invaluable tool in neuroscience research for investigating glutamatergic signaling and as a compound with demonstrated neuroprotective and anticonvulsant activities in various preclinical models.[3][4][5] This document provides a comprehensive overview of the mechanism of action of NBQX, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Core Mechanism of Action
NBQX functions as a competitive antagonist at AMPA and kainate receptors.[1] In the CNS, glutamate is the primary excitatory neurotransmitter. Upon release from a presynaptic terminal, glutamate binds to postsynaptic receptors, including AMPA and kainate receptors. This binding event triggers the opening of the ion channel associated with the receptor, leading to an influx of cations (primarily Na+ and Ca2+) and depolarization of the postsynaptic membrane, thereby propagating the excitatory signal.
NBQX, due to its structural similarity to the endogenous ligand glutamate, binds to the same recognition site on the AMPA and kainate receptors. However, the binding of NBQX does not induce the conformational change necessary for channel opening. By occupying the binding site, NBQX prevents glutamate from activating the receptor, thus inhibiting the downstream signaling cascade. The antagonism by NBQX is reversible and concentration-dependent.
Quantitative Data
The potency and selectivity of NBQX have been characterized across various experimental paradigms. The following tables summarize key quantitative metrics.
| Parameter | Receptor/Assay | Value | Reference |
| IC₅₀ | AMPA Receptor | 0.15 µM | [1] |
| IC₅₀ | Kainate Receptor | 4.8 µM | [1] |
| IC₅₀ | AMPA-evoked inward currents (in vitro) | ~0.4 µM | [6] |
| IC₅₀ | Glutamate-induced calcium influx (HEK293) | 1.1 µM | [3] |
| IC₅₀ | Excitatory postsynaptic field potentials (hippocampal slices) | 0.90 µM | [7] |
| Kᵢ (apparent) | vs. AMPA | 63 nM | [7] |
| Kᵢ (apparent) | vs. Kainate | 78 nM | [7] |
| ED₅₀ | AMPA-evoked hippocampal neuronal spike activity (in vivo) | ~32 µmol/kg i.v. | [6] |
Table 1: Potency and Affinity of NBQX
| Compound | IC₅₀ for AMPA-evoked currents (µM) | Notes | Reference |
| NBQX | ~0.4 | Highly potent and selective for non-NMDA receptors. | [6][8] |
| CNQX | - | Also antagonizes the glycine site on NMDA receptors. | [9] |
| DNQX | - | Similar to CNQX in its mechanism and selectivity. | [9] |
| GYKI 52466 | ~7.5 | A non-competitive antagonist, acting at an allosteric site. | [6] |
Table 2: Comparative Potency of AMPA Receptor Antagonists
Signaling Pathways and Experimental Workflows
Signaling Pathway of AMPA Receptor Activation and NBQX Inhibition
The following diagram illustrates the fundamental mechanism of excitatory synaptic transmission mediated by AMPA receptors and its competitive inhibition by NBQX.
Experimental Workflow for Electrophysiological Recording
The following diagram outlines a typical workflow for assessing the effect of NBQX on synaptic transmission using electrophysiology.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the effect of NBQX on AMPA receptor-mediated currents in individual neurons.
-
Preparation: Neurons are cultured or acutely dissociated from brain tissue (e.g., cortex or hippocampus).[6] Alternatively, brain slices are prepared.
-
Recording: A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration). The neuron is voltage-clamped at a holding potential (e.g., -70 mV) to record excitatory postsynaptic currents (EPSCs).
-
Drug Application: AMPA receptor-mediated currents are evoked by local application of glutamate or an AMPA receptor agonist, or by stimulating presynaptic afferents. NBQX is applied to the bath solution at varying concentrations.
-
Data Analysis: The amplitude of the evoked currents before and after NBQX application is measured to determine the inhibitory effect and calculate the IC₅₀.[6]
In Vivo Microiontophoresis and Extracellular Recording
-
Objective: To assess the effect of NBQX on neuronal firing in the intact brain.
-
Preparation: An anesthetized animal (e.g., a rat) is placed in a stereotaxic frame. A multi-barreled micropipette is lowered into a specific brain region (e.g., the hippocampus).
-
Procedure: One barrel of the micropipette is used for extracellular recording of neuronal action potentials (spikes). Other barrels contain solutions of an AMPA receptor agonist and NBQX. A retaining current is applied to prevent leakage of the drugs. The agonist is ejected using a specific current to evoke neuronal firing. NBQX is then co-ejected to observe its effect on the agonist-evoked firing.
-
Data Analysis: The firing rate of the neuron is quantified before, during, and after the application of NBQX to determine its inhibitory effect in vivo.[6]
Models of Neurological Disorders
-
Seizure Models: NBQX has been evaluated in various animal models of epilepsy. For instance, in the kindling model, repeated subconvulsive electrical stimulation leads to progressively more severe seizures. NBQX has been shown to have anticonvulsant effects in such models.[10] In chemically-induced seizure models (e.g., using pentylenetetrazol), NBQX can also reduce seizure severity.[3]
-
Ischemia Models: To study the neuroprotective effects of NBQX, focal ischemia is often induced in rodents by middle cerebral artery occlusion. NBQX is administered before or after the ischemic insult, and the resulting infarct volume is measured to assess neuroprotection.[11]
Comparative Analysis with Other Quinoxaline Derivatives
NBQX belongs to the quinoxaline class of AMPA receptor antagonists, which also includes CNQX and DNQX. While all three are competitive antagonists, they differ in their selectivity and potency. NBQX is generally considered more selective for AMPA/kainate receptors over the NMDA receptor's glycine site compared to CNQX.[8][9] This higher selectivity makes NBQX a more specific tool for studying non-NMDA receptor-mediated processes. Furthermore, the disodium salt of NBQX offers greater water solubility than CNQX, which is an advantage for in vivo experiments requiring aqueous solutions.[9]
Conclusion
NBQX is a well-characterized, potent, and selective competitive antagonist of AMPA and kainate receptors. Its mechanism of action, centered on the blockade of excitatory glutamatergic neurotransmission, has been extensively validated through a variety of in vitro and in vivo experimental paradigms. The quantitative data on its binding affinity and inhibitory concentrations, coupled with its demonstrated efficacy in models of neurological disorders, underscore its importance as a research tool and a lead compound in the development of therapeutics for conditions associated with excitotoxicity. The detailed methodologies and signaling pathways outlined in this guide provide a comprehensive resource for scientists and researchers in the field of neuropharmacology and drug development.
References
- 1. NBQX | AMPA Receptors | Tocris Bioscience [tocris.com]
- 2. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NBQX, a selective antagonist of the AMPA receptor, affects neither field potentials nor long-term potentiation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The AMPA receptor antagonist NBQX has antiparkinsonian effects in monoamine-depleted rats and MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NBQX | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 11. A dose-response study of neuroprotection using the AMPA antagonist NBQX in rat focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In-Vitro Studies on Quinazolinone Derivatives: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the preliminary in-vitro effects of quinazolinone derivatives, a class of heterocyclic compounds with significant therapeutic potential, particularly in oncology. Due to the absence of specific in-vitro studies on a compound designated "CBNQ" in the available scientific literature, this document focuses on the broader class of quinazolinone derivatives, which are likely of interest to researchers investigating novel therapeutic agents. This guide summarizes key quantitative data on their cytotoxic and enzyme-inhibitory activities, details common experimental protocols for their evaluation, and illustrates the signaling pathways through which they exert their effects.
Introduction
Quinazolinone is a heterocyclic scaffold that is a constituent of numerous naturally occurring alkaloids and has been a privileged structure in medicinal chemistry for the development of a wide range of therapeutic agents.[1] Derivatives of quinazolinone have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] A significant area of research has focused on their efficacy as anti-cancer agents, with several derivatives showing potent activity against various cancer cell lines.[2][3] This guide focuses on the in-vitro evaluation of these compounds, providing researchers with a foundational understanding of their mechanism of action and methodologies for their study.
Quantitative Data on In-Vitro Activities
The in-vitro anti-cancer activity of quinazolinone derivatives has been quantified in numerous studies. The following tables summarize the cytotoxic effects of various derivatives against different human cancer cell lines and their inhibitory activity against key enzymes.
Table 1: Cytotoxic Activity of Quinazolinone Derivatives Against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 8h | SKLU-1 (Lung Cancer) | MTT | 23.09 (µg/mL) | [2] |
| MCF-7 (Breast Cancer) | MTT | 27.75 (µg/mL) | [2] | |
| HepG-2 (Liver Cancer) | MTT | 30.19 (µg/mL) | [2] | |
| 13e | SKLU-1 (Lung Cancer) | MTT | 9.48 (µg/mL) | [3][4] |
| MCF-7 (Breast Cancer) | MTT | 20.39 (µg/mL) | [3][4] | |
| HepG-2 (Liver Cancer) | MTT | 18.04 (µg/mL) | [3][4] | |
| 5k | A549 (Lung Cancer) | MTT | Inhibition of 33.29% at 10 µM | [1] |
| 5l | A549 (Lung Cancer) | MTT | Inhibition of 31.21% at 10 µM | [1] |
| 6d | NCI-H460 (Lung Cancer) | Sulforhodamine B | 0.789 | [5] |
| Compound 4 | Caco-2 (Colon Cancer) | MTT | 23.31 | [6] |
| HepG2 (Liver Cancer) | MTT | 53.29 | [6] | |
| MCF-7 (Breast Cancer) | MTT | 72.22 | [6] | |
| Compound 9 | Caco-2 (Colon Cancer) | MTT | - | [6] |
| HepG2 (Liver Cancer) | MTT | - | [6] | |
| MCF-7 (Breast Cancer) | MTT | - | [6] | |
| Compound 21 | OVCAR-4 (Ovarian Cancer) | NCI-60 Screen | 1.82 | [7] |
| NCI-H522 (Lung Cancer) | NCI-60 Screen | 2.14 | [7] |
Table 2: Enzyme Inhibitory Activity of Quinazolinone Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| 5k | EGFRwt-TK | Kinase Assay | 0.01 | [8] |
| 6d | EGFR | Kinase Assay | 0.069 | [5] |
| Erlotinib (Control) | EGFR | Kinase Assay | 0.045 | [5] |
| Compound 23 | EGFRL858R/T790M/C797S | Enzyme Assay | 0.0002 | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the in-vitro evaluation of quinazolinone derivatives.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG-2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Quinazolinone derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
MTT solvent (e.g., DMSO or isopropanol with 0.04 N HCl)[11]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[11] Incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in culture medium. The final solvent concentration should not exceed 0.5%.[12] After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared dilutions to the respective wells.[11] Include vehicle control (medium with solvent) and negative control (medium only) wells.[11]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Gently shake the plate on an orbital shaker for 15 minutes.[11]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used for background subtraction.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.[11]
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound. A study on compound 5k showed it could arrest the cell cycle of A549 cells in the G2/M phase.[8]
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells with the quinazolinone derivative at various concentrations for a specified time.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content by flow cytometry. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. For example, compound 5k was shown to induce late apoptosis in A549 cells.[8]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the quinazolinone derivative for the desired time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Signaling Pathways and Mechanisms of Action
Quinazolinone derivatives exert their anti-cancer effects through various mechanisms, primarily by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and migration.[13]
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
A significant number of quinazolinone derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in the development and progression of many cancers.[1][5] Overexpression of EGFR leads to uncontrolled cell proliferation and survival.[5]
The diagram below illustrates the EGFR signaling pathway and the point of inhibition by quinazolinone derivatives.
Caption: EGFR signaling pathway inhibited by quinazolinone derivatives.
AKT Signaling Pathway
The AKT pathway is another critical signaling cascade that is often deregulated in human cancers and is a target for some quinazolinone derivatives.[6] This pathway plays a key role in cell survival, growth, and proliferation.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the in-vitro evaluation of quinazolinone derivatives.
Caption: General workflow for in-vitro testing of quinazolinones.
Conclusion
Quinazolinone derivatives represent a versatile class of compounds with significant potential as anti-cancer agents. Preliminary in-vitro studies are crucial for identifying lead compounds, elucidating their mechanisms of action, and guiding further preclinical and clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development. Further investigations into the structure-activity relationships and the specific molecular targets of novel quinazolinone derivatives are warranted to fully exploit their therapeutic potential.
References
- 1. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 3. New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity | Vietnam Journal of Science and Technology [vjs.ac.vn]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Early Research Findings on the Bioactivity of 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
6-cyano-7-nitroquinoxaline-2,3-dione, commonly referred to as CNQX, emerged in the late 1980s as a potent and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors.[1][2] Its development provided neuroscientists with a critical pharmacological tool to dissect the components of excitatory synaptic transmission, distinguishing the rapid, non-N-methyl-D-aspartate (non-NMDA) receptor-mediated currents from the slower, NMDA receptor-dependent currents.[2][3] This guide provides a technical overview of the early research that characterized the bioactivity of CNQX, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental application.
Quantitative Bioactivity Data
The initial characterization of CNQX focused on its antagonist potency at various glutamate receptor subtypes. The data consistently demonstrated a high affinity for AMPA and kainate receptors, with significantly lower potency at the NMDA receptor.
| Parameter | Receptor Subtype | Value | Species/Tissue | Reference |
| IC₅₀ | AMPA Receptor | 400 nM | Not Specified | [1] |
| IC₅₀ | Kainate Receptor | 4 µM | Not Specified | [1] |
| Antagonism | NMDA Receptor | Non-competitive | Cultured Cortical Neurons | [4] |
Core Mechanism of Action
CNQX acts as a competitive antagonist at the glutamate binding site on both AMPA and kainate receptors.[1] This binding prevents the endogenous agonist, glutamate, from activating the receptor, thereby inhibiting the influx of sodium and calcium ions that would typically lead to neuronal depolarization. Early studies in rat hippocampal slices demonstrated that CNQX effectively antagonized responses to the selective AMPA agonist, quisqualate, and to kainate.[2] Interestingly, while primarily a competitive antagonist at non-NMDA receptors, CNQX was also found to exhibit a non-competitive inhibitory action at the strychnine-insensitive glycine binding site on the NMDA receptor, although this action is less potent than its effects on AMPA/kainate receptors.[4]
Figure 1: Competitive antagonism of CNQX at AMPA/Kainate receptors.
Experimental Protocols
The bioactivity of CNQX was primarily elucidated through electrophysiological and neurochemical release assays. The following are generalized protocols based on early research.
Electrophysiological Recording in Hippocampal Slices
This method was crucial for characterizing the effects of CNQX on synaptic transmission and agonist-evoked responses.[2]
-
Tissue Preparation:
-
Rats were anesthetized and decapitated.
-
The brain was rapidly removed and placed in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF). aCSF composition (in mM): NaCl 124, KCl 3, KH₂PO₄ 1.25, MgSO₄ 2, CaCl₂ 2, NaHCO₃ 26, Glucose 10.
-
The hippocampus was dissected, and transverse slices (400-500 µm thick) were prepared using a vibratome.
-
Slices were allowed to recover in an interface chamber at room temperature, continuously perfused with oxygenated aCSF.
-
-
Electrophysiological Recording:
-
A single slice was transferred to a recording chamber on a microscope stage and perfused with aCSF (containing 1 mM Mg²⁺ to isolate non-NMDA receptor-mediated events).
-
Extracellular field potentials or intracellular recordings were obtained from the CA1 pyramidal cell layer.
-
A stimulating electrode was placed in the Schaffer collateral-commissural pathway to evoke synaptic responses.
-
Agonists (e.g., AMPA, quisqualate, kainate) were applied via the perfusate.
-
CNQX was bath-applied at known concentrations (e.g., 10 µM) to determine its effect on baseline synaptic transmission and agonist-induced depolarizations.[2]
-
Neurochemical Release Assay
This technique was used to assess the impact of CNQX on neurotransmitter release evoked by specific receptor agonists.[4]
-
Cell Culture Preparation:
-
Primary cultures of cortical neurons were prepared from fetal mouse or rat brains.
-
Cells were plated on poly-L-lysine coated dishes and maintained in a suitable growth medium.
-
-
[³H]GABA Release Assay:
-
Neurons were pre-loaded with [³H]GABA (gamma-aminobutyric acid) for a specified period.
-
The cells were then washed to remove excess radiolabel.
-
A basal release buffer was applied, followed by a stimulation buffer containing a glutamate receptor agonist (e.g., kainate or NMDA).
-
The experiment was repeated with the co-application of CNQX at various concentrations.
-
The radioactivity of the collected buffer samples was measured by liquid scintillation counting to quantify the amount of [³H]GABA released.
-
The inhibitory effect of CNQX on agonist-induced release was then calculated.
-
Figure 2: Generalized workflow for hippocampal slice electrophysiology.
Off-Target Effects and Other Observations
While highly selective for non-NMDA receptors, early research also uncovered other bioactivities of CNQX. Notably, several studies demonstrated that CNQX can increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs), which are mediated by GABA-A receptors.[5][6] This effect was found to be independent of its action on ionotropic glutamate receptors, suggesting a distinct, secondary mechanism of action that can modulate inhibitory neurotransmission.[6] This finding highlights the importance of considering potential off-target effects when using CNQX as a pharmacological tool.
Conclusion
The early research on 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) was instrumental in advancing the understanding of glutamatergic neurotransmission. Its potent and selective antagonism of AMPA and kainate receptors provided an invaluable tool for isolating and studying the function of these receptors throughout the central nervous system. The quantitative data from electrophysiological and neurochemical studies firmly established its profile as a competitive non-NMDA receptor antagonist. While subsequent research has revealed more complex actions, including modulation of GABAergic transmission, the foundational studies remain a cornerstone of modern neuropharmacology.
References
- 1. CNQX - Wikipedia [en.wikipedia.org]
- 2. 6-Cyano-7-nitroquinoxaline-2,3-dione as an excitatory amino acid antagonist in area CA1 of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Cyano-7-nitroquinoxaline-2,3-dione | C9H4N4O4 | CID 3721046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) antagonizes NMDA-evoked [3H]GABA release from cultured cortical neurons via an inhibitory action at the strychnine-insensitive glycine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) increases GABAA receptor-mediated spontaneous postsynaptic currents in the dentate granule cells of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CNQX increases GABA-mediated synaptic transmission in the cerebellum by an AMPA/kainate receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Pharmacology of CBNQ: A Technical Guide for Researchers
An In-depth Exploration of Cannabinolquinone's Mechanism of Action, Pharmacokinetics, and Therapeutic Potential
Introduction
Cannabinolquinone (CBNQ), also known as HU-345, is an oxidative derivative of cannabinol (CBN), a non-intoxicating phytocannabinoid found in the cannabis plant.[1][2][3] As a member of the cannabinoquinone class, this compound is gaining attention within the scientific community for its potential therapeutic applications, drawing parallels with other bioactive quinones and cannabinoids. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacology, intended for researchers, scientists, and professionals in drug development. While direct research on this compound is still emerging, this guide will leverage data from closely related cannabinoquinones, particularly the well-studied derivative VCE-004.8, to elucidate the potential mechanisms of action, experimental protocols, and signaling pathways relevant to this compound.
Chemical and Physical Properties
This compound is characterized by a dibenzo[b,d]pyran-1,4(6H)-dione core structure. Its formation from CBN involves an oxidative dearomatization of the resorcinyl core of the parent cannabinoid.[4]
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄O₃ | |
| Molecular Weight | 324.4 g/mol | |
| CAS Number | 731773-46-9 | [2] |
| Synonyms | Cannabinolquinone, HU-345 | [2] |
| Appearance | Red oil | [5] |
Pharmacology
The pharmacological profile of this compound is not yet fully characterized. However, based on the broader class of cannabinoquinones and the extensive research on the related compound VCE-004.8, a cannabidiol quinone derivative, we can infer a multi-target mechanism of action.
Mechanism of Action
Cannabinoquinones are emerging as a class of compounds with pleiotropic activities, often interacting with targets beyond the classical cannabinoid receptors. The most extensively studied cannabinoquinone derivative, VCE-004.8, exhibits a dual agonist activity at the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Cannabinoid Receptor 2 (CB2).[6][7][8] It is plausible that this compound shares a similar pharmacological profile.
PPARγ Activation: PPARγ is a nuclear receptor that plays a crucial role in regulating inflammation, metabolism, and fibrosis. Activation of PPARγ by ligands like VCE-004.8 has been shown to exert potent anti-inflammatory and anti-fibrotic effects.[8][9]
CB2 Receptor Agonism: The CB2 receptor is primarily expressed in immune cells and has been implicated in modulating inflammatory responses. Agonism at the CB2 receptor is a key mechanism for the anti-inflammatory properties of many cannabinoids.[6][8]
Hypoxia-Inducible Factor (HIF) Pathway Activation: VCE-004.8 has been shown to activate the HIF pathway by inhibiting prolyl-4-hydroxylase (PHD) enzymes.[7][10] This leads to the stabilization of HIF-1α and HIF-2α, promoting the expression of genes involved in angiogenesis and neuroprotection.[4][7][10][11]
Pharmacodynamics
The pharmacodynamic effects of this compound are anticipated to be a composite of its interactions with multiple cellular targets. Based on studies with VCE-004.8, these effects are likely to include:
-
Anti-inflammatory Effects: Through the dual activation of PPARγ and CB2 receptors, cannabinoquinones can suppress the production of pro-inflammatory cytokines and mediators.[7][9][10]
-
Anti-fibrotic Effects: By targeting PPARγ, these compounds can inhibit the differentiation of myofibroblasts and reduce collagen deposition, making them promising candidates for treating fibrotic diseases like scleroderma.[8][9]
-
Neuroprotective Effects: Activation of PPARγ and CB2 receptors, along with the induction of the HIF pathway, may confer neuroprotective properties against ischemic and neurodegenerative insults.[6][12]
-
Pro-angiogenic Effects: Activation of the HIF pathway can stimulate the formation of new blood vessels, a process that could be beneficial in conditions like critical limb ischemia.[4][11]
Pharmacokinetics
Detailed pharmacokinetic studies specifically on this compound are not publicly available. The study of the pharmacokinetics of cannabinoids, in general, is complex due to their lipophilic nature, which affects their absorption, distribution, metabolism, and excretion. For other quinone-based drugs, pharmacokinetic properties can vary widely based on their specific chemical structure. Further research is required to determine the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound.
Quantitative Data Summary (Based on VCE-004.8 as a surrogate)
The following tables summarize key quantitative data obtained from preclinical studies on VCE-004.8, which may provide an indication of the potential potency of this compound.
Table 1: In Vitro Cytoprotective Effects of VCE-004.8
| Cell Line | Insult | VCE-004.8 Concentration (µM) | Outcome | Reference |
| SH-SY5Y | 6-OHDA (200 µM) | 10 | Significant increase in cell viability (from ~50% to ~70%) | [6] |
Table 2: In Vivo Efficacy of VCE-004.8 in a Mouse Model of Multiple Sclerosis (EAE)
| Treatment | Dose (mg/kg) | Outcome | Reference |
| VCE-004.8 | 10 | Attenuation of clinical severity and prevention of demyelination and axonal damage | [7] |
Experimental Protocols
This section details generalized experimental protocols that can be adapted for the pharmacological characterization of this compound and other cannabinoquinones.
Cytotoxicity Assays
1. MTT Assay for Cell Viability
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[13]
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Principle: This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.
-
Protocol:
-
Treat cells with this compound as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
Incubate to allow the conversion of the substrate by LDH.
-
Measure the absorbance of the product at a specific wavelength.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control.[1][14]
-
Signaling Pathway Analysis
1. Western Blotting for Protein Expression and Phosphorylation
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It can be used to assess the activation of signaling pathways by measuring the phosphorylation status of key proteins.
-
Protocol:
-
Treat cells with this compound for various time points.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for the target proteins (e.g., phospho-AMPK, HIF-1α, p21) and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
2. Reporter Gene Assays for Transcription Factor Activity
-
Principle: This assay measures the transcriptional activity of a specific transcription factor (e.g., PPARγ, HIF-1α) by using a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with response elements for that factor.
-
Protocol:
-
Transfect cells with the reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Treat the transfected cells with this compound.
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.
-
Normalize the reporter activity to the control plasmid activity.[8]
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its pharmacological evaluation.
Caption: Putative Signaling Pathways of this compound.
Caption: Experimental Workflow for this compound Evaluation.
Conclusion
This compound represents a promising but underexplored member of the cannabinoquinone family. While direct pharmacological data remains scarce, the extensive research on the structurally related compound VCE-004.8 provides a strong foundation for predicting its biological activities. The likely multi-target engagement of PPARγ, CB2, and the HIF pathway positions this compound as a potential therapeutic agent for a range of conditions characterized by inflammation, fibrosis, and neuronal damage. This technical guide offers a framework for future research, outlining key experimental approaches and potential signaling pathways to investigate. Further dedicated studies are imperative to fully elucidate the pharmacological profile of this compound and unlock its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Etrinabdione (VCE-004.8), a B55α activator, promotes angiogenesis and arteriogenesis in critical limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Hypoxia mimetic activity of VCE-004.8, a cannabidiol quinone derivative: implications for multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cannabinoid quinol VCE-004.8 alleviates bleomycin-induced scleroderma and exerts potent antifibrotic effects through peroxisome proliferator-activated receptor-γ and CB2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Etrinabdione (VCE-004.8), a B55α activator, promotes angiogenesis and arteriogenesis in critical limb ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotection by the cannabidiol aminoquinone VCE-004.8 in experimental ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
An In-Depth Technical Guide to the Stability and Degradation of Cibinetide (CBNQ)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cibinetide, also known as ARA-290, is a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO). It has garnered significant interest for its tissue-protective, anti-inflammatory, and nerve-regenerative properties, without the hematopoietic side effects associated with EPO. As a peptide therapeutic, understanding its stability and degradation pathways is critical for formulation development, defining storage conditions, and ensuring its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the available knowledge on the stability of Cibinetide and its degradation pathways, intended for professionals in drug development and research.
Chemical and Physical Properties
Cibinetide is a small peptide with a molecular weight of approximately 1257.3 g/mol . Its stability is influenced by its amino acid sequence and three-dimensional structure. The lyophilized form of Cibinetide exhibits good stability, while the reconstituted solution is more susceptible to degradation.
Stability Profile
Quantitative data on the degradation kinetics of Cibinetide under various stress conditions are not extensively available in the public domain. However, general storage recommendations and some insights into its in vivo stability have been reported.
Storage Stability:
| Formulation | Storage Condition | Duration | Notes |
| Lyophilized Powder | Freezer (≤ -20°C) | Up to 3 years | Protect from light |
| Lyophilized Powder | Refrigerator (2-8°C) | Up to 2 years | Protect from light |
| Reconstituted Solution | Refrigerator (2-8°C) | Up to 6 weeks | Protect from light. Avoid frequent temperature changes. |
In Vivo Stability:
Cibinetide has a very short plasma half-life. Preclinical studies in rats and rabbits have indicated a half-life of approximately 2 minutes.[1] This rapid clearance is a critical factor to consider in its therapeutic application and dosing regimen.
Potential Degradation Pathways
While specific degradation products of Cibinetide have not been detailed in publicly available literature, peptides are generally susceptible to several degradation pathways. Understanding these potential pathways is crucial for the development of stability-indicating analytical methods and for formulation strategies to mitigate degradation.
1. Hydrolysis:
-
Acid and Base Hydrolysis: Peptide bonds are susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is dependent on the specific amino acid residues flanking the peptide bond.
-
Aspartimide Formation: Asparagine (Asn) and aspartic acid (Asp) residues, particularly when followed by a small amino acid like glycine, can undergo intramolecular cyclization to form a succinimide (aspartimide) intermediate. This intermediate can then hydrolyze to form a mixture of aspartyl and iso-aspartyl linkages, which can alter the peptide's structure and function.
2. Oxidation: Methionine, cysteine, histidine, tryptophan, and tyrosine residues are susceptible to oxidation. The presence of oxidative agents, exposure to light, and certain metal ions can accelerate this process. Oxidation can lead to a loss of biological activity.
3. Deamidation: The side chains of asparagine (Asn) and glutamine (Gln) residues contain amide groups that can be hydrolyzed to form aspartic acid and glutamic acid, respectively. This introduces a negative charge and can impact the peptide's conformation and bioactivity.
4. Proteolytic Degradation: As a peptide, Cibinetide is susceptible to cleavage by proteases present in biological fluids. Its rapid in vivo clearance is likely due to proteolytic degradation. Identifying the specific cleavage sites is important for designing more stable analogs.
Experimental Protocols for Stability Assessment
Detailed, validated experimental protocols for the stability testing of Cibinetide are not publicly available. However, based on general guidelines for peptide drug stability, the following methodologies would be appropriate.
1. Forced Degradation Studies: Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods.
-
Protocol Outline:
-
Preparation of Stock Solution: Prepare a stock solution of Cibinetide in a suitable solvent (e.g., water or a buffer system in which it is stable).
-
Stress Conditions: Expose the Cibinetide solution to a range of stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 40-60°C) for various time points.
-
Base Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 40-60°C) for various time points. Neutralize the samples after the stress period.
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for various time points.
-
Thermal Degradation: Heat the solution at elevated temperatures (e.g., 60-80°C) for various time points.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating analytical method, such as HPLC or UPLC, coupled with a mass spectrometer.
-
-
Workflow for Forced Degradation Studies:
2. Stability-Indicating HPLC/UPLC Method:
A validated stability-indicating method is crucial to separate and quantify Cibinetide from its potential degradation products.
-
Methodology Outline:
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV or PDA detector and coupled to a mass spectrometer (MS).
-
Column: A reversed-phase C18 column suitable for peptide separations.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic phase (e.g., acetonitrile with 0.1% trifluoroacetic acid or formic acid).
-
Detection: UV detection at a suitable wavelength (e.g., 214 or 280 nm) and mass spectrometric detection for identification of degradation products.
-
Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
3. In Vitro Plasma Stability Assay:
This assay determines the stability of Cibinetide in plasma, providing an indication of its susceptibility to proteolytic degradation.
-
Protocol Outline:
-
Incubation: Incubate Cibinetide at a known concentration in fresh plasma (human, rat, etc.) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Reaction Termination: Stop the enzymatic degradation by adding a precipitation agent (e.g., acetonitrile or methanol), often containing an internal standard.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of Cibinetide.
-
Data Analysis: Calculate the half-life (t½) of Cibinetide in plasma.
-
Workflow for In Vitro Plasma Stability Assay:
Workflow for In Vitro Plasma Stability Assay
Signaling Pathway of Cibinetide
Cibinetide exerts its therapeutic effects by activating the Innate Repair Receptor (IRR). The IRR is a heterodimer composed of the erythropoietin receptor (EPOR) and the β-common receptor (CD131). The downstream signaling cascade is initiated by the activation of Janus Kinase 2 (JAK2).
-
IRR-JAK2 Signaling Pathway:
Cibinetide Signaling Pathway
Description of the Signaling Pathway:
-
Receptor Binding: Cibinetide binds to the extracellular domain of the IRR.
-
JAK2 Activation: This binding event leads to a conformational change in the receptor, which in turn recruits and activates JAK2 through trans-phosphorylation.
-
Downstream Signaling: Activated (phosphorylated) JAK2 initiates several downstream signaling cascades, including:
-
PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis.
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and inflammation.
-
Transcription Factor Activation: These signaling pathways converge on the activation of various transcription factors, such as NF-κB and members of the STAT (Signal Transducer and Activator of Transcription) family.
-
Gene Expression: The activated transcription factors translocate to the nucleus and modulate the expression of target genes involved in inflammation, cell survival, and tissue repair, leading to the therapeutic effects of Cibinetide.
Conclusion
Cibinetide is a promising therapeutic peptide with a complex stability profile that requires careful consideration during its development. While general storage conditions are established, there is a notable lack of detailed public data on its specific degradation pathways and products under various stress conditions. The primary degradation routes are likely to include hydrolysis, oxidation, and enzymatic cleavage, typical for peptide-based drugs. The development and validation of robust, stability-indicating analytical methods are paramount for ensuring the quality, safety, and efficacy of Cibinetide formulations. Further research is warranted to fully elucidate its degradation kinetics and the structure of its degradation products, which will be invaluable for optimizing its formulation and delivery. The understanding of its signaling pathway through the IRR provides a solid foundation for its mechanism of action and further drug development efforts.
References
Methodological & Application
Synthesis of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) for Laboratory Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a potent, competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate receptors crucial for fast excitatory synaptic transmission in the central nervous system.[1][2][3] Due to its selectivity for non-N-methyl-D-aspartate (NMDA) receptors, CNQX is an invaluable pharmacological tool for isolating and studying NMDA receptor-independent signaling pathways, as well as for investigating the roles of AMPA and kainate receptors in various physiological and pathological processes.[2] This document provides detailed application notes and laboratory protocols for the synthesis of CNQX, tailored for researchers in neuroscience, pharmacology, and drug development.
Application Notes
CNQX is widely utilized in electrophysiology and neuropharmacology to block AMPA and kainate receptor-mediated currents and study their downstream effects. Its applications include, but are not limited to:
-
Isolation of NMDA receptor-mediated responses: By blocking AMPA and kainate receptors, CNQX allows for the specific investigation of NMDA receptor function in synaptic plasticity, excitotoxicity, and other neuronal processes.
-
Investigation of synaptic transmission and plasticity: CNQX is instrumental in dissecting the contributions of AMPA and kainate receptors to long-term potentiation (LTP) and long-term depression (LTD).
-
Neuroprotection studies: The neuroprotective effects of CNQX have been demonstrated in models of ischemia and seizure activity, highlighting the role of AMPA/kainate receptor-mediated excitotoxicity in neuronal damage.[2][4]
-
Characterization of receptor subtypes: The differential affinity of CNQX for various AMPA and kainate receptor subunit compositions allows for the pharmacological dissection of these receptor subtypes.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis and biological activity of CNQX.
| Parameter | Value | Reference |
| Synthesis Yields | ||
| Yield of 6-cyano-2,3-dihydroxyquinoxaline | Not Reported | |
| Yield of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) | 75% | European Patent EP0260467A2 |
| Biological Activity (IC₅₀) | ||
| AMPA Receptor | 0.3 µM | [2][3][4] |
| Kainate Receptor | 1.5 µM | [2][3][4] |
| NMDA Receptor (glycine site) | 25 µM | [2][4] |
Experimental Protocols
The synthesis of CNQX is a two-step process, starting from 3,4-diaminobenzonitrile and oxalic acid. The first step involves the formation of the quinoxaline-2,3-dione core, followed by nitration to yield the final product.
Step 1: Synthesis of 6-cyano-2,3-dihydroxyquinoxaline
This protocol is adapted from general methods for the synthesis of quinoxaline-2,3-diones.
Materials:
-
3,4-Diaminobenzonitrile
-
Oxalic acid dihydrate
-
Hydrochloric acid (4 M)
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 3,4-diaminobenzonitrile (1 equivalent) and oxalic acid dihydrate (1.1 equivalents).
-
Add a sufficient volume of 4 M hydrochloric acid to dissolve the reactants.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water and then with a small amount of cold ethanol.
-
Dry the product, 6-cyano-2,3-dihydroxyquinoxaline, in a vacuum oven.
Step 2: Synthesis of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX)
This protocol is adapted from the European Patent EP0260467A2.
Materials:
-
6-cyano-2,3-dihydroxyquinoxaline
-
Fuming nitric acid
-
Ice-water bath
-
Stir plate and stir bar
-
Beakers and other standard laboratory glassware
-
Büchner funnel and filter paper
-
Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Cool 10 mL of fuming nitric acid in an ice-water bath.
-
Gradually add 1 g of 6-cyano-2,3-dihydroxyquinoxaline to the ice-cooled fuming nitric acid with continuous stirring.
-
After the addition is complete, remove the ice bath and continue stirring the mixture at 25°C for 1 hour.
-
Pour the reaction mixture into a beaker containing ice-water. A precipitate will form.
-
Collect the crude product by vacuum filtration.
-
Recrystallize the crude product from a mixture of dimethylformamide (DMF) and water to obtain pure 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX).
-
Dry the final product under vacuum. The expected yield is approximately 0.9 g (75%).
Visualizations
Synthesis Workflow
Caption: Workflow for the two-step synthesis of CNQX.
Mechanism of Action: Antagonism of AMPA/Kainate Receptors
Caption: CNQX competitively antagonizes glutamate at AMPA/kainate receptors.
Downstream Signaling Pathway Inhibition by CNQX
Caption: CNQX blocks the signaling cascade initiated by AMPA/kainate receptor activation.
References
Application Notes and Protocols for the Quantification of Cannabinol Quinol (CBNQ)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabinol Quinol (CBNQ) is an oxidized derivative of cannabinol (CBN), a non-psychoactive cannabinoid found in the cannabis plant. Emerging research suggests that cannabinoquinones, including this compound, may possess unique biological activities, making their accurate quantification crucial for research and drug development. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, it outlines the known signaling pathways associated with this compound's biological effects.
Data Presentation
The following tables summarize the key parameters for the analytical quantification of this compound.
Table 1: HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 70% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm and 410 nm[1] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Table 2: LC-MS/MS Method Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Molecular Weight | 324.4 g/mol (Calculated) |
| Parent Ion (m/z) | [M+H]⁺ = 325.2 |
| Key Fragment Ions (m/z) | Predicted: 307.2, 283.2, 269.2, 241.2 |
| Collision Energy | To be optimized for the specific instrument |
| Chromatography | As per HPLC-UV method |
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate quantification and to minimize matrix effects.
-
Extraction:
-
For cannabis plant material or extracts, use a solvent-based extraction. A common method involves the use of methanol or a methanol:chloroform mixture.
-
Weigh approximately 100 mg of homogenized sample into a centrifuge tube.
-
Add 10 mL of the extraction solvent.
-
Vortex for 1 minute, followed by sonication for 15 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.
-
-
Dilution:
-
Depending on the expected concentration of this compound, the sample may need to be diluted with the mobile phase to fall within the linear range of the calibration curve.
-
HPLC-UV Quantification Protocol
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.
-
-
Instrumentation and Analysis:
-
Set up the HPLC system according to the parameters outlined in Table 1.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve. The presence of quinones can be confirmed by the characteristic absorption at two different wavelengths.[1]
-
LC-MS/MS Quantification Protocol
-
Standard Preparation:
-
Prepare calibration standards as described in the HPLC-UV protocol, but at lower concentrations suitable for the sensitivity of the mass spectrometer (e.g., 1 ng/mL to 1000 ng/mL).
-
-
Instrumentation and Analysis:
-
Set up the LC-MS/MS system with the parameters from Table 2. The chromatographic conditions can be the same as the HPLC-UV method.
-
Optimize the collision energy to obtain the desired fragmentation pattern.
-
Inject the calibration standards to create a calibration curve.
-
Inject the prepared samples.
-
Quantify this compound based on the peak area of the specific parent-to-fragment ion transitions.
-
Signaling Pathways and Biological Activity
This compound is reported to exert its biological effects through the activation of the Cannabinoid Receptor 2 (CB2) and modulation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1]
CB2 Receptor Signaling Pathway
Activation of the G-protein coupled CB2 receptor can initiate several downstream signaling cascades. One prominent pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, affects the activity of Protein Kinase A (PKA) and downstream transcription factors. Another key pathway activated by CB2 is the mitogen-activated protein kinase (MAPK) cascade, including ERK, JNK, and p38, which are involved in regulating cell proliferation, differentiation, and inflammation.[2][3][4]
PPAR-γ Signaling Pathway
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is a nuclear receptor that acts as a transcription factor. Upon activation by a ligand like this compound, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding regulates the transcription of genes involved in lipid metabolism, inflammation, and cellular differentiation.[5][6][7]
Experimental Workflow Diagrams
HPLC-UV Analysis Workflow
LC-MS/MS Analysis Workflow
References
- 1. Cannabinoquinones: Synthesis and Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. cusabio.com [cusabio.com]
Application Note: HPLC-UV Method for the Separation of Cannabinoquinol (CBNQ) from Other Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a reversed-phase high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the separation and potential quantification of cannabinoquinol (CBNQ) from a mixture of other common cannabinoids. This compound, an oxidative derivative of cannabinol (CBN), is a compound of increasing interest.[1][2] This protocol provides a starting point for researchers requiring the analytical separation of this quinone from its parent cannabinoid and other related compounds. The method is adapted from established protocols for cannabinoid profiling, with modifications to account for the specific physicochemical properties of this compound.
Introduction
Cannabinoid analysis is a critical aspect of cannabis research, product development, and quality control. High-performance liquid chromatography (HPLC) coupled with UV detection is a widely adopted technique for the separation and quantification of various cannabinoids due to its robustness and ability to analyze samples without the need for derivatization.[3] Cannabinoquinol (this compound), also known as cannabinolquinone or HU-345, is an oxidative product of cannabinol (CBN).[1][2] As interest in the biological activities of minor and derivative cannabinoids grows, the need for reliable analytical methods to distinguish these compounds becomes paramount. This document provides a detailed protocol for an HPLC-UV method designed to separate this compound from other major and minor cannabinoids.
Physicochemical Properties of this compound
Understanding the chemical properties of this compound is essential for developing a successful separation method.
-
Structure: this compound is a quinone formed from the oxidation of CBN.[1] Its molecular formula is C21H24O3.[2]
-
Polarity: The presence of the quinone moiety makes this compound more polar than its precursor, CBN. In reversed-phase HPLC, more polar compounds tend to have shorter retention times. Therefore, it is anticipated that this compound will elute before CBN.
-
UV Absorbance: this compound has UV absorbance maxima at approximately 216 nm and 271 nm.[2]
Experimental Protocol
This protocol is a recommended starting point and may require optimization for specific matrices and instrumentation.
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).
-
Reference standards for this compound and other cannabinoids of interest (e.g., CBN, THC, CBD, CBG).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (or another suitable mobile phase modifier).
-
Syringe filters (0.22 µm or 0.45 µm).
2. Standard and Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of this compound and other cannabinoid standards in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: From the stock solutions, prepare a mixed working standard solution containing all cannabinoids of interest at a suitable concentration (e.g., 10 µg/mL) by diluting with the mobile phase.
-
Sample Preparation:
-
Extract the cannabinoids from the sample matrix using a suitable solvent (e.g., methanol or a methanol/chloroform mixture).
-
Use sonication or vortexing to ensure complete extraction.
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered extract with the mobile phase to fall within the calibration range.
-
3. HPLC-UV Conditions
| Parameter | Recommended Setting |
| Column | Reversed-phase C18, 150 mm x 4.6 mm, 2.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 70% B. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 228 nm (for general cannabinoid profiling) and 271 nm (for enhanced sensitivity to this compound). |
4. Data Analysis
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.
-
Quantify the amount of each cannabinoid by constructing a calibration curve from the peak areas of the working standard solutions.
Expected Results and Data Presentation
The following table summarizes the expected elution order and estimated retention times for this compound and other common cannabinoids under the proposed HPLC conditions. These are estimates based on the principle that more polar compounds elute earlier in reversed-phase chromatography. Actual retention times may vary depending on the specific HPLC system, column, and exact mobile phase composition.
| Analyte | Abbreviation | Expected Elution Order | Estimated Retention Time (min) |
| Cannabidiolic Acid | CBDA | 1 | 4.5 |
| Cannabigerolic Acid | CBGA | 2 | 5.0 |
| Cannabigerol | CBG | 3 | 6.2 |
| Cannabidiol | CBD | 4 | 7.8 |
| Cannabinoquinol | This compound | 5 | 8.5 |
| Tetrahydrocannabivarin | THCV | 6 | 9.1 |
| Cannabinol | CBN | 7 | 10.5 |
| Δ9-Tetrahydrocannabinol | Δ9-THC | 8 | 11.2 |
| Δ8-Tetrahydrocannabinol | Δ8-THC | 9 | 11.8 |
| Cannabichromene | CBC | 10 | 12.5 |
| Tetrahydrocannabinolic Acid | THCA | 11 | 13.5 |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC-UV analysis of this compound and other cannabinoids.
Conclusion
The HPLC-UV method described in this application note provides a robust framework for the separation of cannabinoquinol from other cannabinoids. The protocol is based on established reversed-phase chromatography principles and is tailored to the specific properties of this compound. Researchers can use this method as a starting point and should perform in-house validation to ensure it meets the specific requirements of their samples and analytical objectives. This method will aid in the further investigation of this compound's prevalence, pharmacology, and role in cannabis and related products.
References
Spectroscopic Analysis of Cannabinolquinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabinolquinone (CBNQ) is an oxidation product of Cannabinol (CBN), a non-intoxicating cannabinoid found in aged Cannabis sativa samples. The formation of quinones from cannabinoids is a subject of interest due to their potential biological activities and their role as degradation products affecting the chemical profile of cannabis-based products. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound, ensuring purity and facilitating further research into its pharmacological properties.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for the spectroscopic analysis of Cannabinolquinone.
Table 1: Predicted UV-Visible Spectroscopic Data for Cannabinolquinone
| Parameter | Predicted Value | Solvent |
| λmax 1 | ~270 nm | Ethanol/Methanol |
| λmax 2 | ~410 nm | Ethanol/Methanol |
| Molar Absorptivity (ε) | Not Reported | - |
Note: Predicted values are based on data for similar p-quinonoid structures derived from cannabinoids.[1]
Table 2: Predicted ¹H NMR Chemical Shifts for Cannabinolquinone (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H | 7.0 - 8.5 | m |
| Olefinic H | 6.0 - 7.0 | m |
| Aliphatic H (terpenyl) | 1.0 - 3.0 | m |
| Methyl H (terpenyl) | 1.0 - 1.5 | s |
| Alkyl chain H | 0.8 - 2.5 | m |
Note: Shifts are predicted based on the structure of CBN and general shifts for quinones.
Table 3: Predicted ¹³C NMR Chemical Shifts for Cannabinolquinone (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (quinone) | 180 - 190 |
| Aromatic/Olefinic C | 110 - 160 |
| Aliphatic C (terpenyl) | 20 - 50 |
| Methyl C (terpenyl) | 20 - 30 |
| Alkyl chain C | 14 - 40 |
Note: The presence of two carbonyl resonances is a hallmark of cannabinoquinones.[1]
Table 4: Predicted FT-IR Absorption Bands for Cannabinolquinone
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~1680 - 1650 | C=O stretch | Quinone |
| ~1640 - 1600 | C=C stretch | Aromatic/Olefinic |
| ~3100 - 3000 | C-H stretch | Aromatic/Olefinic |
| ~2960 - 2850 | C-H stretch | Aliphatic |
| ~1465 - 1375 | C-H bend | Aliphatic |
Note: Based on typical infrared absorption frequencies for quinones and the known spectrum of CBN.
Table 5: Predicted Mass Spectrometry Fragmentation for Cannabinolquinone
| m/z | Proposed Fragment |
| [M]+ | Molecular Ion |
| [M-28]+ | Loss of CO |
| [M-CH₃]+ | Loss of a methyl group |
| [M-C₅H₁₁]+ | Loss of the pentyl side chain |
Note: Fragmentation patterns are predicted based on the general fragmentation of cannabinoids and quinones.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Protocol 1: UV-Visible Spectroscopy
This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of Cannabinolquinone.
Materials:
-
Cannabinolquinone sample
-
Spectroscopic grade ethanol or methanol
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a stock solution of Cannabinolquinone in the chosen solvent at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to determine a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range to scan from 200 to 600 nm.
-
Blank Measurement: Fill a quartz cuvette with the spectroscopic grade solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the Cannabinolquinone solution and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If a pure standard is available, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the acquisition of ¹H and ¹³C NMR spectra for Cannabinolquinone.
Materials:
-
Cannabinolquinone sample (1-5 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR spectrometer (300 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh the Cannabinolquinone sample and dissolve it in approximately 0.6 mL of deuterated chloroform in a clean, dry vial. Transfer the solution to an NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing and Analysis: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal (0.00 ppm). Assign the peaks based on their chemical shifts, multiplicities, and coupling constants, and by comparison with the known spectrum of CBN.
Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol details the procedure for obtaining an FT-IR spectrum of Cannabinolquinone.
Materials:
-
Cannabinolquinone sample
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol or acetone)
Procedure:
-
Instrument Setup: Turn on the FT-IR spectrometer and allow the source and detector to stabilize.
-
Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the Cannabinolquinone sample directly onto the ATR crystal. If the sample is a solid, apply pressure using the ATR clamp to ensure good contact with the crystal.
-
Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups and vibrational modes. Compare the spectrum to that of CBN to identify changes upon oxidation to the quinone.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after analysis.
Protocol 4: Mass Spectrometry (MS)
This protocol provides a general procedure for the mass spectrometric analysis of Cannabinolquinone, which can be adapted for various MS instruments (e.g., GC-MS or LC-MS).
Materials:
-
Cannabinolquinone sample
-
Appropriate solvent for sample introduction (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the Cannabinolquinone sample in a suitable volatile solvent.
-
Instrument Setup: Calibrate and tune the mass spectrometer according to the manufacturer's instructions. Set the appropriate ionization mode and parameters. For EI, a standard 70 eV electron energy is typically used. For ESI, optimization of spray voltage, capillary temperature, and gas flows is necessary.
-
Sample Introduction: Introduce the sample into the mass spectrometer. For GC-MS, inject the sample onto the GC column. For LC-MS, inject the sample into the LC system. For direct infusion, introduce the sample solution directly into the ion source.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). If using a tandem MS instrument, fragmentation data (MS/MS) can be obtained by selecting the molecular ion for collision-induced dissociation (CID).
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺). Analyze the fragmentation pattern to elucidate the structure and confirm the identity of the compound.
Conclusion
The spectroscopic analysis of Cannabinolquinone is essential for its definitive identification and for quality control in research and development. While a complete set of experimentally validated spectroscopic data for this compound is not widely published, the protocols and predicted data presented in this application note provide a robust framework for its characterization. Researchers should pay close attention to sample stability due to the potential reactivity of the quinone moiety. The application of these spectroscopic techniques will enable a deeper understanding of the chemistry and biological relevance of this and other cannabinoid-derived quinones.
References
Cell-based Assay Protocols for Testing CBNQ: A Detailed Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBNQ, or Cannabinolquinone, is an oxidative derivative of cannabinol (CBN), a phytocannabinoid found in the Cannabis plant.[1] While the biological activities of major cannabinoids like THC and CBD are extensively studied, the pharmacological profile of CBN and its derivatives like this compound is an emerging area of research. CBN itself is a low-affinity partial agonist at both CB1 and CB2 cannabinoid receptors.[2] It is also reported to have antimicrobial effects and may act as an agonist at ANKTM1 channels at high concentrations.[2] Given that this compound is a quinone, a class of compounds known to induce cellular responses including cytotoxicity and oxidative stress, it is crucial to employ a battery of cell-based assays to elucidate its biological effects.[3][4][5][6]
This application note provides detailed protocols for a panel of cell-based assays to investigate the biological activity of this compound. The assays are designed to assess its effects on cell viability, cytotoxicity, mechanism of cell death, and its potential interaction with cannabinoid receptors.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability and Cytotoxicity
| Cell Line | Assay | This compound Concentration (µM) | Endpoint Measurement (e.g., Absorbance, Fluorescence, Luminescence) | % Cell Viability | IC50 (µM) |
| MTT | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| LDH | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 |
Table 2: Apoptosis and Oxidative Stress
| Cell Line | Assay | This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) | % Necrotic Cells (PI+) | Relative ROS Levels (Fold Change) |
| Annexin V/PI Staining | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| ROS Assay | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cytotoxicity Assessment: LDH Assay
The LDH (lactate dehydrogenase) assay is a colorimetric method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[7][9]
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is proportional to the number of dead or damaged cells.[7]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound as described previously.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of Annexin V binding buffer and analyze the cells immediately by flow cytometry.
Reactive Oxygen Species (ROS) Detection
This assay measures the intracellular production of reactive oxygen species.
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.
-
Loading with DCFH-DA: After treatment, remove the medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove the excess probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity (excitation at 485 nm and emission at 535 nm) using a fluorescence microplate reader.
Mandatory Visualizations
Caption: General experimental workflow for cell-based assays.
Caption: Hypothesized this compound signaling via cannabinoid receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cannabinol - Wikipedia [en.wikipedia.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Evaluating the cytotoxic effects of novel quinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating the Cytotoxic Effects of Novel Quinone Compounds | Anticancer Research [ar.iiarjournals.org]
- 6. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 8. Cytotoxic Effects of Cannabinoids on Human HT-29 Colorectal Adenocarcinoma Cells: Different Mechanisms of THC, CBD, and CB83 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neuroproof.com [neuroproof.com]
Application Notes and Protocols for In-Vivo CBNQ Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabinolquinone (CBNQ) is an oxidative metabolite of cannabinol (CBN), a phytocannabinoid found in the cannabis plant.[1] While research on CBN is expanding, studies specifically investigating the in-vivo properties of this compound are limited. However, based on its chemical nature as a quinone and its origin from a cannabinoid, we can extrapolate potential biological activities and design relevant experimental protocols.
Quinones are a class of organic compounds known for their redox activity and ability to interact with biological systems.[2] They can induce a range of effects, from cytotoxicity to cytoprotection, often through the generation of reactive oxygen species (ROS) and interaction with cellular thiols.[3] Cannabinoids, on the other hand, are well-known for their interaction with the endocannabinoid system, primarily through the cannabinoid receptors CB1 and CB2.[[“]] This interaction modulates various physiological processes, including neurotransmission, inflammation, and pain perception.[[“]][5]
These application notes provide a framework for the in-vivo experimental design of this compound studies, drawing upon established methodologies for related cannabinoids and quinone compounds. The provided protocols should be adapted based on preliminary dose-finding and toxicity assessments for this compound.
Data Presentation: Quantitative Data Summary
Due to the limited availability of specific in-vivo quantitative data for this compound, the following tables are presented as templates. Researchers should populate these tables with their experimental data. The examples provided are based on typical data generated in studies of related compounds.
Table 1: Dose-Response Relationship of this compound on Inflammatory Markers
| Treatment Group | Dose (mg/kg) | Administration Route | TNF-α (pg/mL) | IL-6 (pg/mL) | Myeloperoxidase (MPO) Activity (U/g tissue) |
| Vehicle Control | 0 | i.p. | 150 ± 15 | 200 ± 20 | 5.0 ± 0.5 |
| This compound | 1 | i.p. | 120 ± 12 | 160 ± 18 | 4.2 ± 0.4 |
| This compound | 5 | i.p. | 80 ± 9 | 110 ± 15 | 3.1 ± 0.3 |
| This compound | 10 | i.p. | 50 ± 7 | 70 ± 10 | 2.0 ± 0.2 |
| Positive Control | 10 (Indomethacin) | i.p. | 45 ± 5 | 65 ± 8 | 1.8 ± 0.2 |
Data are presented as mean ± SEM. Statistical significance to be determined by appropriate analysis (e.g., ANOVA).
Table 2: Neurobehavioral Effects of this compound in a Mouse Model of Anxiety (Elevated Plus Maze)
| Treatment Group | Dose (mg/kg) | Administration Route | Time in Open Arms (s) | Entries into Open Arms (%) | Total Arm Entries |
| Vehicle Control | 0 | p.o. | 30 ± 5 | 25 ± 4 | 40 ± 6 |
| This compound | 1 | p.o. | 45 ± 7 | 35 ± 5 | 42 ± 5 |
| This compound | 5 | p.o. | 65 ± 9 | 50 ± 6 | 41 ± 6 |
| This compound | 10 | p.o. | 80 ± 11 | 60 ± 8 | 39 ± 5 |
| Positive Control | 1 (Diazepam) | p.o. | 90 ± 12 | 65 ± 7 | 38 ± 4 |
Data are presented as mean ± SEM. Statistical significance to be determined by appropriate analysis (e.g., ANOVA).
Table 3: Acute Toxicity Profile of this compound
| Dose (mg/kg) | Administration Route | Observation Period (days) | Mortality (%) | Clinical Signs of Toxicity | Body Weight Change (%) |
| 50 | i.p. | 14 | 0 | No observable signs | +5 ± 1 |
| 100 | i.p. | 14 | 0 | Sedation, hypoactivity (first 24h) | +3 ± 2 |
| 200 | i.p. | 14 | 10 | Severe sedation, ataxia | -2 ± 3 |
| 500 | i.p. | 14 | 50 | Lethargy, respiratory distress | -10 ± 5 |
Data are presented as mean ± SEM where applicable.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the in-vivo effects of this compound.
Protocol 1: Evaluation of Anti-inflammatory Activity in a Lipopolysaccharide (LPS)-Induced Inflammation Model
Objective: To determine the anti-inflammatory effects of this compound in a mouse model of acute systemic inflammation.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 1:1:18 solution of ethanol:Kolliphor EL:saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies
-
Tissue homogenization buffer and equipment
-
ELISA kits for TNF-α and IL-6
-
Myeloperoxidase (MPO) assay kit
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly divide mice into treatment groups (e.g., Vehicle, this compound at different doses, Positive Control).
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage) 1 hour prior to LPS challenge.
-
Induction of Inflammation: Inject LPS (e.g., 1 mg/kg, i.p.) to induce an inflammatory response.
-
Sample Collection: At a predetermined time point (e.g., 2-4 hours post-LPS), anesthetize the mice and collect blood via cardiac puncture. Perfuse the animals with saline and harvest relevant tissues (e.g., liver, lungs).
-
Cytokine Analysis: Prepare serum from blood samples and measure the concentrations of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.
-
MPO Assay: Homogenize tissue samples and measure MPO activity as an indicator of neutrophil infiltration, following the assay kit protocol.
-
Data Analysis: Analyze the data using appropriate statistical tests to compare treatment groups.
Protocol 2: Assessment of Anxiolytic-like Effects using the Elevated Plus Maze (EPM)
Objective: To evaluate the potential anxiolytic or anxiogenic effects of this compound in mice.
Materials:
-
Male ICR mice (8-10 weeks old)
-
This compound
-
Vehicle
-
Elevated Plus Maze apparatus
-
Video tracking software
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle (e.g., oral gavage) 30-60 minutes before testing.
-
EPM Test:
-
Place a mouse in the center of the EPM, facing an open arm.
-
Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Record the session using a video camera positioned above the maze.
-
-
Behavioral Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Analyze the data using appropriate statistical tests. An increase in open arm exploration is indicative of an anxiolytic-like effect.
Protocol 3: Acute Toxicity Study
Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity of this compound.
Materials:
-
Male and female Sprague-Dawley rats (8-10 weeks old)
-
This compound
-
Vehicle
-
Standard laboratory animal diet and water
Procedure:
-
Dose Selection: Based on preliminary range-finding studies, select a range of doses of this compound.
-
Administration: Administer a single dose of this compound or vehicle to different groups of animals via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Observation:
-
Continuously observe animals for the first 4 hours post-administration for any clinical signs of toxicity (e.g., changes in behavior, posture, respiration, convulsions).
-
Record observations at regular intervals for the first 24 hours.
-
Continue daily observations for 14 days, including monitoring body weight and food/water intake.
-
-
Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy. Collect major organs for histopathological examination.
-
Data Analysis: Calculate the LD50 using a recognized statistical method (e.g., Probit analysis). Summarize all observed clinical signs and pathological findings.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways of this compound
Given that this compound is a derivative of CBN and a quinone, it may interact with multiple signaling pathways. The following diagrams illustrate potential mechanisms of action that warrant investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent research on the physicochemical properties and biological activities of quinones and their practical applications: a comprehensive review - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. consensus.app [consensus.app]
- 5. Cannabinoid CB1 and CB2 receptor mechanisms underlie cannabis reward and aversion in rats - PMC [pmc.ncbi.nlm.nih.gov]
Proper Handling and Storage of Cannabinolquinone (CBNQ) in the Laboratory: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabinolquinone (CBNQ), also known as HU-345, is an oxidative product of cannabinol (CBN), a non-psychoactive cannabinoid found in the cannabis plant. As interest in the therapeutic potential of minor cannabinoids and their derivatives grows, this compound is becoming a subject of investigation in various research and drug development settings. Proper handling and storage of this compound are critical to ensure its stability, integrity, and the safety of laboratory personnel. These application notes provide a comprehensive guide to the appropriate procedures for working with this compound in a laboratory environment.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its proper handling.
| Property | Value | Reference |
| CAS Number | 731773-46-9 | [1] |
| Molecular Formula | C₂₁H₂₄O₃ | [1] |
| Molecular Weight | 324.4 g/mol | [1] |
| Appearance | Solid (form may vary) | General knowledge |
| Solubility | Soluble in DMSO (1 mg/ml) and Ethanol (1 mg/ml) | [1] |
Safety Precautions and Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves when handling this compound.
-
Ventilation: Work with solid this compound or its solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Management: In case of a spill, isolate the area and wear appropriate PPE. For solid spills, gently sweep or scoop the material into a labeled waste container, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area thoroughly.
-
Waste Disposal: Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Storage and Stability
The stability of cannabinoids can be influenced by temperature, light, and the presence of oxygen.[2][3][4] While specific quantitative stability data for this compound is limited, the following storage conditions are recommended based on general knowledge of cannabinoid stability and information on its precursor, CBN.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. Can be stored at 4°C for short-term use. | Lower temperatures slow down potential degradation reactions. Studies on other cannabinoids show significant degradation at room temperature over time.[5] |
| Light | Store in a light-protected container (e.g., amber vial). | Exposure to light can cause degradation of cannabinoids.[6] |
| Atmosphere | Store in a tightly sealed container. Consider flushing with an inert gas (e.g., argon, nitrogen) for long-term storage of the solid compound. | Oxygen can contribute to the degradation of cannabinoids. |
| Form | Store as a solid if possible. Prepare solutions fresh as needed. | Cannabinoids are generally more stable in their solid form compared to solutions.[6] |
| Solvent | If storing in solution for short-term use, use high-quality anhydrous solvents such as DMSO or ethanol. | The stability of cannabinoids in solution can be solvent-dependent. |
Note: One supplier suggests a stability of ≥ 2 years for this compound, though the specific storage conditions to achieve this are not detailed beyond shipping on wet ice.[1] It is crucial to refer to the manufacturer's certificate of analysis for any specific storage recommendations.
Experimental Protocols
Detailed experimental protocols using this compound are not widely published. However, based on its intended use for research, the following are generalized protocols for common in vitro assays that could be adapted for this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cell lines such as BT-549 (human breast carcinoma) or HEK-293T (human embryonic kidney).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adherent cell line of interest (e.g., BT-549, HEK-293T)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability upon this compound treatment using the MTT assay.
Potential Signaling Pathways
The precise molecular targets and signaling pathways of this compound have not been extensively characterized. However, based on the known pharmacology of other cannabinoids, several pathways are plausible targets for investigation.
Cannabinoid Receptor Signaling
Cannabinoids primarily exert their effects through the G protein-coupled cannabinoid receptors, CB1 and CB2. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][10] Cannabinoid receptors are also known to modulate various ion channels and activate the mitogen-activated protein kinase (MAPK) pathway.[11][12]
Caption: Putative cannabinoid receptor signaling pathway for this compound.
Transient Receptor Potential (TRP) Channel Modulation
Several cannabinoids have been shown to interact with various members of the Transient Receptor Potential (TRP) channel family, such as TRPV1, TRPA1, and TRPM8.[13][14] These channels are involved in a variety of sensory processes, including pain, temperature, and inflammation. It is plausible that this compound may also modulate the activity of these ion channels.
Caption: Potential modulation of TRP channels by this compound leading to cellular responses.
Conclusion
While specific data on the handling, storage, and biological activity of this compound are still emerging, the principles outlined in these application notes provide a solid foundation for its safe and effective use in the laboratory. Researchers should adhere to standard chemical safety protocols and consider the general stability characteristics of cannabinoids when designing storage and experimental procedures. Further research is needed to fully elucidate the stability profile, biological targets, and signaling pathways of this compound to unlock its full therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal stability of cannabinoids in dried cannabis: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temperature Stability and Bioadhesive Properties of Δ9-Tetrahydrocannabinol Incorporated Hydroxypropylcellulose Polymer Matrix Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BT-549 Cells [cytion.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cannabinoid inhibition of adenylate cyclase. Pharmacology of the response in neuroblastoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cannabinoid CB1 receptor-mediated modulation of evoked dopamine release and of adenylyl cyclase activity in the human neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabis-induced cytotoxicity in leukemic cell lines: the role of the cannabinoid receptors and the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cannabinoid Ligands Targeting TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving and Utilizing CBNQ for In-Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the dissolution and use of 6-cyano-7-nitroquinoxaline-2,3-dione (CBNQ), a potent antagonist of AMPA and kainate receptors, in various in-vitro experimental settings. Adherence to these protocols is crucial for ensuring the reproducibility and accuracy of experimental results.
Introduction to this compound
This compound, also known as CNQX, is a widely used pharmacological tool in neuroscience research. It is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate receptors crucial for fast excitatory synaptic transmission in the central nervous system.[1] By blocking these receptors, this compound can be used to investigate the roles of AMPA and kainate receptor-mediated signaling in various physiological and pathological processes, including synaptic plasticity, excitotoxicity, and neurological disorders.
Solubility of this compound
This compound is a crystalline solid that is sparingly soluble in aqueous buffers.[2] Therefore, organic solvents are required to prepare stock solutions for in-vitro experiments. The most commonly used solvents are dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2]
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Concentration | Molar Equivalent | Source |
| DMSO | ~5 mg/mL | ~21.5 mM | [2] |
| DMSO | 25 mg/mL | ~107.7 mM | [3] |
| DMSO | 46 mg/mL | 198.14 mM | [4] |
| DMF | ~12 mg/mL | ~51.7 mM | [2] |
Note: The molecular weight of this compound is 232.16 g/mol .
Protocols for Dissolving and Diluting this compound
3.1. Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (6-cyano-7-nitroquinoxaline-2,3-dione) powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated precision balance
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Weighing this compound: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound powder using a calibrated precision balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh 23.22 mg of this compound.
-
Adding Solvent: Add the appropriate volume of DMSO to the tube. For a 100 mM solution with 23.22 mg of this compound, add 1 mL of DMSO.
-
Dissolution:
-
Cap the tube tightly and vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particulates remain, sonicate the solution in a water bath for 5-10 minutes, or until the solution is clear.[5]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots in tightly sealed, amber vials at -20°C for long-term storage. When stored properly, the stock solution is stable for at least one month.[6]
-
3.2. Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the this compound stock solution into a cell culture medium for in-vitro experiments. It is critical to minimize the final concentration of DMSO in the culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be kept at or below 0.5%, with many cell lines tolerating up to 1%.[5]
Materials:
-
100 mM this compound in DMSO stock solution
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, it is advisable to perform an intermediate dilution. For example, to prepare a 10 mM intermediate stock, dilute the 100 mM stock solution 1:10 in cell culture medium.
-
Final Dilution:
-
Determine the desired final concentration of this compound for your experiment.
-
Calculate the volume of the stock or intermediate solution needed to achieve this final concentration in your total volume of cell culture medium.
-
Crucially, add the this compound solution dropwise to the pre-warmed medium while gently swirling or vortexing the tube. This rapid and even dispersion helps to prevent precipitation of the compound.[5]
-
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution does not exceed the tolerance level of your specific cell line (typically ≤ 0.5%).
-
Use Immediately: Use the freshly prepared working solution for your in-vitro assay immediately. Do not store diluted working solutions in aqueous media for more than a day.[2]
Example Dilution Calculation:
To prepare 1 mL of a 100 µM final working solution from a 100 mM stock solution:
-
Dilution factor = 100,000 µM / 100 µM = 1000
-
Volume of stock solution needed = 1000 µL / 1000 = 1 µL
-
Add 1 µL of the 100 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.
-
The final DMSO concentration will be 0.1%.
Experimental Protocol: Neuroprotection Assay Using this compound
This protocol provides a general framework for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in a neuronal cell culture model.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12, or primary neurons)
-
Complete cell culture medium
-
This compound working solutions (prepared as described above)
-
Glutamate solution
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, MTS, or LDH assay)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate for 24-48 hours.
-
Pre-treatment with this compound:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add fresh culture medium containing various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) to the respective wells.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 1-2 hours.
-
-
Glutamate-induced Excitotoxicity:
-
After the pre-treatment period, add a pre-determined excitotoxic concentration of glutamate to all wells except for the untreated control group.
-
Incubate the plate for a further 24 hours.
-
-
Assessment of Cell Viability:
-
Following the incubation period, measure cell viability using a suitable assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
-
Plot the results as a dose-response curve to determine the neuroprotective efficacy of this compound.
-
Signaling Pathways and Mechanism of Action
This compound exerts its effects by competitively antagonizing AMPA and kainate receptors. These receptors are ligand-gated ion channels that, upon binding to glutamate, open to allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the neuronal membrane and subsequent downstream signaling events.
Caption: this compound antagonism of AMPA and kainate receptors.
The diagram above illustrates the mechanism of action of this compound. In a typical excitatory synapse, glutamate released from the presynaptic terminal binds to postsynaptic AMPA and kainate receptors. This binding opens the ion channels, leading to an influx of sodium and calcium ions, which causes depolarization of the postsynaptic membrane and initiates downstream signaling cascades. This compound acts as a competitive antagonist by binding to these receptors and preventing glutamate from binding, thereby blocking the ion flow and subsequent neuronal excitation.
Experimental Workflow for In-Vitro this compound Studies
The following diagram outlines a general workflow for conducting in-vitro experiments with this compound.
Caption: General workflow for in-vitro experiments using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Structure and gating of kainate receptors [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Cannabinoquinones (CBNQ) in Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabinoquinones (CBNQ) are oxidized derivatives of cannabinoids that are gaining attention in the field of forensic toxicology. Unlike their parent compounds such as tetrahydrocannabinol (THC), cannabidiol (CBD), and cannabinol (CBN), which are primarily investigated for their psychoactive and therapeutic effects, cannabinoquinones are of forensic interest due to their potential toxicity and their presence as degradation products in aged or improperly stored cannabis materials.[1][2][3][4] This document provides an overview of the applications of this compound in forensic toxicology, including detailed analytical protocols and data presentation.
The most studied cannabinoquinone is a derivative of cannabidiol, known as HU-331.[5][6] The oxidation of other cannabis constituents also gives rise to their corresponding quinones.[5] These compounds have been identified as cytotoxic agents, a characteristic that warrants their consideration in toxicological assessments.[5][7][8]
Forensic Relevance of Cannabinoquinones
The primary applications of this compound analysis in a forensic context include:
-
Markers of Aged Cannabis: this compound, as oxidative degradation products, can serve as indicators of the age or storage conditions of cannabis samples.[1][2][3]
-
Toxicological Profiling: The inherent cytotoxicity of cannabinoquinones suggests they may contribute to the overall toxic effects observed in cannabis-related cases.[7][8] Understanding their presence and concentration in biological samples can provide a more comprehensive toxicological profile.
-
Post-mortem Toxicology: Investigating the presence of this compound in post-mortem samples could offer insights into the chemical profile of the cannabis product consumed and potentially contribute to understanding the cause or circumstances of death.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the analysis of Cannabinol (CBN) and its quinone derivative (this compound) in different sample types. Note: As of the current literature, extensive quantitative data for this compound in routine forensic casework is limited. The following data is illustrative and based on typical analytical methodologies for cannabinoids.
| Analyte | Sample Matrix | Concentration Range (ng/mL) | Method of Analysis | Reference |
| Cannabinol (CBN) | Blood | 0.5 - 10 | LC-MS/MS | [9] |
| Urine | 1 - 50 | GC-MS | [10] | |
| Hair | 0.1 - 5 (ng/mg) | LC-MS/MS | ||
| Cannabinol Quinone (this compound) | Aged Cannabis Seizure | Varies | HPLC-DAD | [11] |
| Post-mortem Blood | Potentially low ng/mL | LC-MS/MS | ||
| Post-mortem Liver | Potentially low ng/g | LC-MS/MS |
Experimental Protocols
Protocol 1: Extraction and Quantification of CBN and this compound from Blood Samples using LC-MS/MS
1. Objective: To extract and quantify Cannabinol (CBN) and Cannabinol Quinone (this compound) from whole blood samples.
2. Materials:
-
Whole blood samples
-
Internal Standard (IS) solution (e.g., CBN-d3)
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Methanol
-
Ethyl acetate
-
Hexane
-
Centrifuge
-
SPE manifold
-
LC-MS/MS system
3. Sample Preparation:
-
Pipette 1 mL of whole blood into a centrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 2 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
4. Solid Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 3 mL of a 40% methanol in water solution.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of a 90:10 mixture of ethyl acetate and hexane.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
CBN: Q1/Q3 (e.g., 311.2 -> 223.1)
-
This compound: Q1/Q3 (to be determined based on standards)
-
CBN-d3 (IS): Q1/Q3 (e.g., 314.2 -> 226.1)
-
Protocol 2: Screening of this compound in Seized Cannabis Material using HPLC-DAD
1. Objective: To screen for the presence of Cannabinol Quinone (this compound) in aged cannabis samples.
2. Materials:
-
Dried cannabis material
-
Methanol
-
Chloroform
-
Syringe filters (0.45 µm)
-
HPLC vials
-
HPLC-DAD system
3. Sample Preparation:
-
Homogenize 100 mg of the dried cannabis material.
-
Add 10 mL of a 9:1 methanol:chloroform mixture.
-
Sonicate for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC-DAD Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 70% B, increase to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: Diode Array Detector (DAD) scanning from 200-400 nm. The characteristic absorbance of the quinone chromophore should be monitored.
Visualizations
Formation of Cannabinol Quinone (this compound)
The following diagram illustrates the oxidative degradation pathway from Tetrahydrocannabinol (THC) to Cannabinol (CBN) and subsequently to Cannabinol Quinone (this compound).
Caption: Oxidative pathway from THC to this compound.
General Workflow for this compound Analysis in Forensic Samples
This diagram outlines a typical workflow for the analysis of cannabinoquinones in forensic toxicology laboratories.
Caption: Workflow for this compound forensic analysis.
Conclusion
The analysis of cannabinoquinones in forensic toxicology is an emerging area with the potential to provide valuable information regarding the history of cannabis samples and the toxicological profile of a case. While routine methods are still under development, the protocols outlined above provide a solid foundation for laboratories interested in exploring the presence and significance of these compounds. Further research is needed to establish clear correlations between this compound concentrations and toxicological effects in humans.
References
- 1. inmedpharma.com [inmedpharma.com]
- 2. thchealth.com [thchealth.com]
- 3. thrive-vitality.com [thrive-vitality.com]
- 4. Cannabinol - Wikipedia [en.wikipedia.org]
- 5. HU-331: a cannabinoid quinone, with uncommon cytotoxic properties and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cannabidiol Toxicity Driven by Hydroxyquinone Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: The Use of Cannabinoquin-C1 (CBNQ) as a Novel Reference Standard for Advanced Cannabinoid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cannabinoid research and development is rapidly evolving, with a growing focus on the therapeutic potential of minor and derivatized cannabinoids. Accurate quantification of these compounds is paramount for ensuring the safety, efficacy, and quality of cannabis-based products and pharmaceuticals. While certified reference materials exist for major cannabinoids like THC and CBD, the expanding library of investigated compounds necessitates the development of new, reliable standards.[1][2]
Cannabinoquin-C1 (CBNQ), a quinonoid derivative of cannabinol (CBN), represents a class of oxidized cannabinoids that have garnered interest for their unique biological activities.[3] Although not yet established as a conventional certified reference material, this document proposes a framework for the use of this compound as a reference standard in analytical workflows. The protocols outlined herein are based on established methodologies for cannabinoid analysis and are intended to provide a foundation for researchers seeking to quantify this compound and related compounds.[4][5]
Rationale for this compound as a Reference Standard
A suitable reference standard must be of high purity and stability. The synthesis and purification of cannabinoids to greater than 99% purity is achievable through methods such as orthogonal chromatography (combining normal and reversed-phase techniques).[6][7] Synthetic and semi-synthetic routes to cannabinoids can yield high-purity compounds, free from the complex matrix of botanical extracts.[8][9] For this compound to be a viable standard, it must be synthesized and purified to a comparable level of homogeneity.
Experimental Protocols
The following protocols are adapted from validated methods for the analysis of other cannabinoids and are proposed for the quantification of this compound.
Protocol 1: Preparation of this compound Standard Stock and Working Solutions
This protocol describes the preparation of a primary stock solution of this compound and its subsequent dilution to create working standards for calibration.
Materials:
-
High-purity this compound (≥98%)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Volumetric flasks (Class A)
-
Calibrated analytical balance
-
Micropipettes
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of high-purity this compound into a 10 mL Class A volumetric flask.
-
Dissolve the this compound in methanol and bring the flask to volume with the same solvent.
-
Stopper the flask and sonicate for 10-15 minutes to ensure complete dissolution.
-
Store the stock solution in an amber vial at -20°C to -80°C to minimize degradation.[10]
-
-
Working Solutions:
-
Prepare a series of working standards by serially diluting the stock solution with a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
A typical calibration curve for cannabinoid analysis might include concentrations ranging from 0.1 µg/mL to 50 µg/mL.[11]
-
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a method for the quantitative analysis of this compound using HPLC with a photodiode array (PDA) or UV detector.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and PDA or UV detector.
-
Column: A C18 stationary phase column is commonly used for cannabinoid analysis (e.g., 25 cm x 4.6 mm, 5 µm particle size).[4][5]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A gradient elution is recommended to ensure the separation of this compound from other potential cannabinoids and matrix components. A typical gradient might run from 50% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 - 1.5 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: Based on the quinone structure, it is anticipated that this compound will have a strong absorbance in the UV region. The optimal wavelength should be determined by analyzing a standard and observing the UV spectrum. For reference, neutral cannabinoids often show absorption peaks around 220 nm, while acidic cannabinoids have peaks near 270 nm and 310 nm.[5]
-
Injection Volume: 10-20 µL
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared calibration standards, starting with the lowest concentration.
-
Inject a solvent blank between each standard to prevent carryover.
-
Prepare sample extracts by dissolving them in the mobile phase or another suitable solvent and filter through a 0.22 µm syringe filter before injection.
-
Construct a calibration curve by plotting the peak area of this compound against the known concentration of the standards.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation: Method Validation Parameters
The following table summarizes the typical validation parameters for a cannabinoid analytical method developed using HPLC or LC-MS/MS. These target values should be established during the validation of the this compound analytical method.
| Parameter | Typical Acceptance Criteria | Reference |
| Linearity (r²) | ≥ 0.99 | [12] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | [11] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 or 5x LOD | [11] |
| Accuracy (% Recovery) | 85% - 115% | [12] |
| Precision (% RSD) | ≤ 15% | [12] |
| Specificity | No interfering peaks at the retention time of the analyte |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Generalized cannabinoid receptor signaling pathway.
Conclusion
While Cannabinoquin-C1 is not yet a widely available certified reference material, its potential use in research and development warrants the establishment of robust analytical methodologies. The protocols and validation targets presented in this application note provide a comprehensive starting point for scientists aiming to quantify this compound. By adapting established methods for cannabinoid analysis, researchers can achieve accurate and reproducible results, contributing to a deeper understanding of the pharmacological profile and potential applications of this and other novel cannabinoids. The development and certification of a this compound reference standard would be a valuable addition to the field, supporting advanced research and quality control.
References
- 1. iroatech.com [iroatech.com]
- 2. researchgate.net [researchgate.net]
- 3. Cannabinoquinones: Synthesis and Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cannabissciencetech.com [cannabissciencetech.com]
- 5. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20220002261A1 - Synthesis and purification of cannabinol from cannabidiol - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. One moment, please... [sanobiotec.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Cannabinolic Acid (CBNA) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 11. Potency Analysis of Medical Marijuana Products from New York State - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CBNQ (Cloxyquin) Instability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability issues with CBNQ (Cloxyquin) in aqueous solutions during their experiments. The following information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my this compound precipitating when I dilute my stock solution into an aqueous buffer?
Precipitation of this compound upon dilution into aqueous solutions is a common issue, primarily due to its low water solubility.[1][2][3] this compound, like many organic compounds, is often dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[4] When this stock is introduced into an aqueous buffer, the dramatic change in solvent polarity can cause the compound to crash out of solution.
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Optimize the Dilution Method:
-
Rapid Mixing: Add the this compound stock solution to your aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that encourage precipitation.
-
Stepwise Dilution: Instead of a single large dilution, try a series of smaller, stepwise dilutions.
-
-
Adjust the pH of the Aqueous Buffer: The solubility of compounds with ionizable groups can be highly pH-dependent.[2][5][6] Experiment with buffers of different pH values to find one that enhances this compound's solubility.
-
Incorporate a Co-solvent: If permissible for your experimental system, adding a small percentage of a water-miscible organic solvent (e.g., ethanol, polyethylene glycol) to your final aqueous solution can increase the solubility of this compound.[7]
-
Consider the Use of Surfactants: Low concentrations of non-ionic surfactants can help to keep hydrophobic compounds in solution.[3][5]
2. My this compound solution appears clear at first, but then becomes cloudy over time. What is happening?
This phenomenon, known as delayed precipitation, can occur when a supersaturated solution is initially formed. Over time, nucleation and crystal growth lead to the formation of visible precipitate.[3] Factors that can contribute to this include:
-
Temperature Fluctuations: Changes in temperature can affect solubility.[6][7] A solution prepared at a higher temperature may precipitate as it cools to room temperature or is refrigerated.
-
pH Shifts: The pH of your solution may change over time, especially if it is not well-buffered, leading to a decrease in this compound solubility.[5]
-
Interactions with Container Surfaces: The surfaces of plastic or glass containers can sometimes provide nucleation sites for precipitation.
Troubleshooting Steps:
-
Prepare Fresh Solutions: The most reliable approach is to prepare this compound working solutions immediately before use.
-
Control the Temperature: Maintain a constant temperature throughout your experiment.
-
Ensure Adequate Buffering: Use a buffer with sufficient capacity to maintain a stable pH.
-
Evaluate Different Storage Containers: If solutions must be stored, test different types of containers (e.g., polypropylene vs. glass) to see if one minimizes precipitation.
3. I am concerned about the chemical degradation of this compound in my aqueous experimental setup. What factors can cause degradation, and how can I minimize it?
Chemical degradation can lead to a loss of the compound's activity. While specific degradation pathways for this compound in aqueous solution are not extensively documented in the provided search results, general principles suggest that compounds with quinoline and hydroxyl groups can be susceptible to:
-
Oxidation: This is a common degradation pathway for many organic molecules and can be accelerated by exposure to light, oxygen, and trace metal ions.[8]
-
Hydrolysis: The stability of a compound can be pH-dependent, with either acidic or basic conditions potentially catalyzing hydrolytic degradation.[9]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.
Troubleshooting Steps:
-
Protect from Light: Prepare and store this compound solutions in amber vials or wrap containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.
-
Use High-Purity Water and Reagents: This will minimize the presence of catalytic metal ions.
-
Consider Degassing Buffers: For long-term experiments where oxidation is a major concern, using buffers that have been degassed to remove dissolved oxygen may be beneficial.
-
pH Stability Study: If you suspect pH-dependent degradation, you can perform a simple stability study by incubating this compound solutions at different pH values and analyzing the concentration of the parent compound over time using a suitable analytical method like HPLC.
Quantitative Data Summary
| Factor | Effect on this compound Solubility/Stability in Aqueous Solution | Rationale |
| pH | Can significantly alter solubility. | This compound has functional groups that may be ionized at different pH values, affecting its interaction with water.[2][5] |
| Temperature | Generally, solubility increases with temperature. | Most compounds absorb heat during dissolution (endothermic process).[2][7] However, elevated temperatures can also increase the rate of chemical degradation. |
| Co-solvents | The presence of water-miscible organic solvents (e.g., DMSO, ethanol) increases solubility. | These solvents reduce the overall polarity of the solvent system, making it more favorable for less polar molecules like this compound.[7] |
| Buffer Type & Concentration | The specific ions in a buffer can influence precipitation kinetics. | Different buffer salts can interact differently with drug molecules and affect their tendency to precipitate from a supersaturated state.[10][11] |
| Light Exposure | Can lead to photodegradation. | Quinoline-containing compounds can be light-sensitive. |
| Oxygen | Can promote oxidative degradation. | The presence of dissolved oxygen can facilitate oxidation reactions.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder in a clean, dry vial.
-
Add a sufficient volume of a suitable organic solvent (e.g., DMSO, methanol) to achieve a high concentration (e.g., 10-50 mM).[1][4]
-
Ensure complete dissolution by vortexing or brief sonication. This is your stock solution.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
-
-
Preparation of Aqueous Working Solution:
-
Warm an aliquot of the stock solution to room temperature.
-
Pre-warm your desired aqueous buffer (e.g., PBS, Tris-HCl) to the experimental temperature.
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may be necessary to reduce the final concentration or optimize the formulation (see troubleshooting guides).
-
Use the freshly prepared working solution immediately for your experiments.
-
Protocol 2: Assessment of this compound Solubility and Stability
-
Solubility Assessment:
-
Prepare a series of dilutions of your this compound stock solution in the aqueous buffer of interest.
-
Incubate the solutions for a set period (e.g., 1-2 hours) under your experimental conditions (temperature, lighting).
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant.
-
Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13] The highest concentration at which no pellet is observed and the supernatant concentration is equal to the nominal concentration represents the kinetic solubility under those conditions.
-
-
Stability Assessment:
-
Prepare a fresh solution of this compound in your aqueous buffer at the desired working concentration.
-
Divide the solution into multiple aliquots.
-
Store the aliquots under the conditions you wish to test (e.g., room temperature vs. 4°C; light vs. dark).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot and analyze the concentration of the parent this compound peak using HPLC.
-
A decrease in the concentration of the parent peak over time indicates degradation. The appearance of new peaks may correspond to degradation products.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors influencing this compound stability in aqueous solutions.
Caption: Potential degradation pathways for this compound in aqueous solutions.
References
- 1. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 6. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 7. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Degradation pathways of salmon calcitonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiological Buffer Effects in Drug Supersaturation - A Mechanistic Study of Hydroxypropyl Cellulose as Precipitation Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. um.edu.mt [um.edu.mt]
Technical Support Center: Optimizing CBNQ (CNQX) Concentration for Cell Culture Studies
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for using CBNQ (6-cyano-7-nitroquinoxaline-2,3-dione), a potent AMPA/kainate receptor antagonist, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is the chemical abbreviation for 6-cyano-7-nitroquinoxaline-2,3-dione, a compound widely known in scientific literature as CNQX . It is a potent, competitive antagonist for ionotropic glutamate receptors, specifically targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2][3] By blocking these receptors, CNQX prevents the influx of cations (like Na+ and Ca2+) that normally occurs when the neurotransmitter glutamate binds, thereby inhibiting excitatory neurotransmission.[4] It is commonly used in neuroscience research to study glutamatergic signaling, synaptic plasticity, and to protect against excitotoxicity.[5] While highly effective at AMPA/kainate receptors, it can also act as an antagonist at the glycine binding site of the NMDA receptor complex at higher concentrations.[5][6]
Q2: What is a typical working concentration for this compound (CNQX) in cell culture?
A: The optimal working concentration of this compound (CNQX) depends on the experimental goal, cell type, and specific receptor subtype being targeted.
-
For blocking AMPA receptors: A concentration of 10 µM is commonly used to achieve full blockade of AMPA receptor-mediated currents in neuronal cultures.[7][8]
-
For selective antagonism: Lower concentrations can be used. The IC50 (the concentration required to inhibit 50% of the response) for CNQX at AMPA receptors is approximately 0.3 - 0.92 µM .[5][9][10]
-
For blocking kainate receptors: Higher concentrations are generally required, with an IC50 of approximately 1.5 - 6.1 µM .[5][9][10]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound (CNQX)?
A: this compound (CNQX) has low solubility in aqueous solutions but is highly soluble in dimethyl sulfoxide (DMSO).[2]
-
Solvent: Use 100% DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM).[2]
-
Storage: Store the DMSO stock solution at -20°C for long-term stability.
-
Alternative: For experiments sensitive to DMSO, a more water-soluble form, CNQX disodium salt, is available and can be dissolved in water or culture medium.[7][8]
Refer to the detailed Protocol for Preparing this compound (CNQX) Stock and Working Solutions below for a step-by-step guide.
Q4: How can I measure the effects of this compound (CNQX) in my cell culture model?
A: The effect of this compound (CNQX) is typically measured by assessing its ability to prevent glutamate-induced excitotoxicity or to modulate neuronal activity.
-
Excitotoxicity Assays: These assays involve treating cells with a high concentration of glutamate to induce cell death and measuring the protective effect of this compound (CNQX). Common readouts include cell viability (MTT, MTS, or CellTiter-Glo® assays), lactate dehydrogenase (LDH) release (a marker of membrane damage), or caspase activation (a marker of apoptosis).[11][12][13]
-
Electrophysiology: Techniques like whole-cell patch-clamp can directly measure the inhibition of AMPA/kainate receptor-mediated electrical currents in response to this compound (CNQX) application.[14]
-
Calcium Imaging: Since AMPA/kainate receptor activation leads to calcium influx, fluorescent calcium indicators can be used to measure the inhibitory effect of this compound (CNQX).
Troubleshooting Guide
Issue: My this compound (CNQX) precipitates when I add it to the culture medium.
Question: I dissolved this compound in DMSO, but a precipitate formed immediately when I added it to my cell culture medium. What is happening and how can I fix it?
Answer: This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous solution where it is less soluble. Quinoxalinediones are known for having poor aqueous solubility.[15]
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the medium exceeds its aqueous solubility limit. | Perform a dose-response experiment to find the highest soluble concentration. Start with a lower concentration range (e.g., 0.1 - 20 µM). |
| Rapid Dilution / Solvent Shock | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture medium before adding it to the final culture volume. Add the compound dropwise while gently swirling the medium. |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use cell culture media that has been pre-warmed to 37°C before adding the compound. |
| Incorrect Solvent | The compound was not fully dissolved in the initial stock solution. | Ensure the stock solution in 100% DMSO is fully dissolved. If necessary, gently warm the vial and vortex to ensure complete dissolution before making dilutions. |
| Use of Water-Soluble Salt | The standard form of this compound (CNQX) is hydrophobic. | Consider using CNQX disodium salt , which is significantly more water-soluble and can often be dissolved directly in aqueous buffers or media.[8] |
Issue: I am not observing any effect from my this compound (CNQX) treatment.
Question: I have treated my cells with this compound, but I don't see any inhibition of glutamate toxicity or any other expected effect. What could be wrong?
Answer: A lack of effect can stem from several factors, ranging from the experimental setup to the biological model itself.
| Potential Cause | Explanation | Recommended Solution |
| Concentration Too Low | The concentration used may be below the effective range for your specific cell type or receptor subtype. | Consult the literature for concentrations used in similar models. Perform a dose-response curve, testing a wider range of concentrations (e.g., 0.1 µM to 50 µM). Refer to the IC50 values in the data tables below. |
| Lack of Target Receptors | The cell line you are using may not express functional AMPA or kainate receptors, or may express them at very low levels. | Verify receptor expression using techniques like qPCR, Western blot, or immunocytochemistry. Choose a cell line known to express these receptors (e.g., primary cortical or hippocampal neurons, SH-SY5Y cells). |
| Inappropriate Assay | The chosen assay may not be sensitive enough to detect the biological effect, or the timing may be incorrect. | Ensure your assay is appropriate for measuring excitotoxicity or synaptic inhibition. For viability assays, optimize the timing of both the glutamate insult and the this compound pre-treatment. |
| Compound Degradation | Improper storage or handling may have led to the degradation of the this compound stock solution. | Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage at -20°C and minimize freeze-thaw cycles. |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) and effective doses for this compound (CNQX) and the related compound NBQX. These values can serve as a starting point for designing your experiments.
Table 1: In Vitro Inhibitory Concentrations (IC50) of Quinoxalinedione Antagonists
| Compound | Target Receptor | IC50 Value (µM) | Cell/Tissue Type | Reference |
| This compound (CNQX) | AMPA | ~ 0.3 - 0.4 | Cultured Cerebellar Granule Cells / Mouse Cortical Neurons | [5][16] |
| This compound (CNQX) | AMPA (steady response) | 0.92 | Cultured Hippocampal Neurons | [9] |
| This compound (CNQX) | Kainate | ~ 1.5 - 4.8 | Recombinant Receptors / Cultured Cerebellar Granule Cells | [5][10] |
| This compound (CNQX) | Kainate (transient response) | 6.1 | Cultured Hippocampal Neurons | [9] |
| This compound (CNQX) | NMDA (Glycine Site) | ~ 25 | Cultured Cerebellar Granule Cells | [5][10] |
| NBQX | AMPA | ~ 0.15 - 0.4 | Recombinant Receptors / Mouse Cortical Neurons | [16] |
| NBQX | Kainate | 4.8 | Recombinant Receptors |
Experimental Protocols
Protocol 1: Preparing this compound (CNQX) Stock and Working Solutions
This protocol describes how to prepare a 10 mM stock solution in DMSO and dilute it to a final working concentration of 10 µM in cell culture medium, minimizing the risk of precipitation.
Materials:
-
This compound (CNQX) powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare 10 mM Stock Solution:
-
Calculate the mass of this compound (CNQX) powder needed for your desired volume of 10 mM stock solution (Molecular Weight: 232.16 g/mol ).
-
Under sterile conditions, dissolve the powder in 100% DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing. If needed, gently warm the tube to 37°C.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Prepare 100 µM Intermediate Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
In a sterile microcentrifuge tube, add 99 µL of the pre-warmed medium.
-
Add 1 µL of the 10 mM this compound stock solution to the medium.
-
Mix immediately and thoroughly by gentle pipetting or brief vortexing. This creates a 100 µM intermediate solution in 1% DMSO.
-
-
Prepare 10 µM Final Working Solution:
-
To your culture vessel (e.g., a well containing 900 µL of medium and cells), add 100 µL of the 100 µM intermediate solution.
-
This brings the total volume to 1 mL, the final this compound concentration to 10 µM, and the final DMSO concentration to 0.1%.
-
Gently swirl the plate or dish to ensure even distribution.
-
Protocol 2: Assessing Neuroprotection using an MTT Cell Viability Assay
This protocol provides a framework for testing the ability of this compound (CNQX) to protect neuronal cells from glutamate-induced excitotoxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary neurons) plated in a 96-well plate
-
Complete cell culture medium
-
Glutamate solution
-
This compound (CNQX) working solutions (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase (e.g., 70-80% confluent) at the time of the experiment. Allow cells to adhere overnight.
-
Pre-treatment with this compound (CNQX):
-
Prepare a range of final this compound concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM, 25 µM) in pre-warmed medium. Include a "vehicle control" with the same final DMSO concentration as your highest this compound dose.
-
Remove the old medium from the cells and replace it with the medium containing the different this compound concentrations.
-
Incubate for 1-2 hours at 37°C.
-
-
Glutamate Insult:
-
Add glutamate to all wells except the "untreated control" wells to induce excitotoxicity. The final glutamate concentration must be optimized for your cell line (typically in the mM range for cell lines, and µM for primary neurons).
-
Incubate for the predetermined optimal time (e.g., 24 hours).
-
-
MTT Assay:
-
Add MTT solution to each well (typically 10% of the total culture volume) and incubate for 2-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm on a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the untreated control wells (representing 100% viability).
-
Plot cell viability (%) against this compound concentration to determine the protective effect.
-
Visualizations
References
- 1. CNQX - Wikipedia [en.wikipedia.org]
- 2. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 3. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kainate receptor - Wikipedia [en.wikipedia.org]
- 5. bio-techne.com [bio-techne.com]
- 6. Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 8. CNQX disodium salt | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 9. Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 12. Excitotoxicity Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 13. innoprot.com [innoprot.com]
- 14. selleckchem.com [selleckchem.com]
- 15. The AMPA receptor binding site: focus on agonists and competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Cyano-7-nitro-2,3-dihydroxyquinoxaline (CBNQ/CNQX)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the solubility of CBNQ (also known as CNQX) for biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (6-cyano-7-nitro-2,3-dihydroxyquinoxaline), commonly referred to as CNQX, is a potent and competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are types of ionotropic glutamate receptors.[1][2][3] It is widely used in neuroscience research to block excitatory neurotransmission mediated by these receptors.[1][3] CNQX has a significantly lower affinity for N-methyl-D-aspartate (NMDA) receptors, allowing for the specific investigation of AMPA and kainate receptor functions.[1]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
This compound is sparingly soluble in aqueous solutions.[1] For preparing stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective solvents for this compound.[1]
Q3: What are the reported solubility values for this compound in common organic solvents?
The solubility of this compound can vary slightly between suppliers and batches. However, the approximate solubilities in commonly used organic solvents are summarized in the table below.
| Solvent | Approximate Solubility (mg/mL) | Approximate Solubility (mM) | Source |
| Dimethylformamide (DMF) | 12 | ~51.7 | [1] |
| Dimethyl sulfoxide (DMSO) | 5 | ~21.5 | [1] |
| 1:1 (v/v) DMF:PBS (pH 7.2) | 0.5 | ~2.2 | [1] |
Q4: How can I prepare an aqueous working solution of this compound for my biological assay?
Due to its low water solubility, a specific procedure is recommended for preparing aqueous solutions of this compound. The general method involves first dissolving the compound in an organic solvent before diluting it in an aqueous buffer.[1] A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: What is the stability of this compound in solution?
This compound is stable as a crystalline solid for at least four years when stored at -20°C.[1] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C or -80°C for several months, though it is best to prepare fresh solutions. Aqueous working solutions of this compound are not stable and it is recommended to prepare them fresh for each experiment and not to store them for more than one day.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of organic stock solution in aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is kept low (typically ≤ 0.5%) to minimize cytotoxicity. - Prepare a more dilute stock solution in the organic solvent before further dilution in the aqueous buffer. - Use a co-solvent system. For example, first dissolve this compound in DMF and then dilute with PBS.[1] - Gentle warming (to no more than 37°C) and vortexing can aid in dissolution. |
| Variability in experimental results. | Degradation of this compound in aqueous working solutions. | - Prepare fresh aqueous working solutions of this compound for each experiment. Do not store aqueous solutions for more than 24 hours.[1] - Protect solutions from light, as quinoxaline derivatives can be light-sensitive. |
| Observed off-target effects in cell-based assays. | - High concentration of organic solvent (e.g., DMSO) causing cellular stress or toxicity. - this compound has been reported to have effects independent of AMPA/kainate receptor antagonism at higher concentrations.[4][5] | - Perform a solvent toxicity control by treating cells with the highest concentration of the solvent used in the experiment. - Use the lowest effective concentration of this compound, typically in the range of 10 µM for complete AMPA receptor blockade.[6] - Titrate the concentration of this compound to determine the optimal dose for your specific assay. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 232.15 g/mol )
-
Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weighing: Carefully weigh out 2.32 mg of this compound powder.
-
Dissolution: Transfer the weighed this compound to a sterile tube. Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution of this compound for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium, pre-warmed to 37°C
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution:
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately in your experiment.
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Structure and gating of kainate receptors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidative degradation of CBNQ during storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the oxidative degradation of Cannabinol Quinone (CBNQ) during storage. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: Cannabinol Quinone (this compound) is an oxidation product of cannabinol (CBN).[1] Like other cannabinoid quinones, it is a highly colored species.[1] The stability of this compound is a significant concern because quinone structures, in general, can be susceptible to further degradation, which may impact the purity, potency, and safety of the compound for research and pharmaceutical development.[2][3]
Q2: What are the primary factors that cause the degradation of this compound?
A2: The primary factors that contribute to the degradation of cannabinoids, including quinones like this compound, are exposure to oxygen (oxidation), light (photodegradation), and elevated temperatures (thermal degradation).[3][4] The presence of atmospheric oxygen can lead to the formation of various degradation byproducts.[2]
Q3: What are the visible signs of this compound degradation?
A3: While specific data on this compound is limited, degradation of cannabinoid solutions is often indicated by a change in color. Given that this compound itself is a colored compound, any shift in the hue or intensity of the color of a this compound solution could signify degradation. The formation of precipitates or particulates may also indicate instability.
Q4: How should I store my pure this compound compound?
A4: To minimize degradation, pure this compound should be stored in a tightly sealed, airtight container, preferably made of amber glass to protect it from light.[4] The container should be stored in a cool, dark, and dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C or below) is recommended to reduce the rate of potential degradation reactions.[5]
Q5: Can I store this compound in a solution? If so, what is the best solvent?
A5: While storing this compound in solution is common for experimental use, it's important to note that some cannabinoid quinones are unstable in solution and can rapidly degrade.[6] If you must store it in solution, choose a high-purity, anhydrous solvent. Ethanol is a common solvent for cannabinoids, but stability in any solvent should be verified for your specific experimental conditions. It is advisable to prepare solutions fresh and use them promptly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in color of this compound solution | Oxidative degradation or photodegradation. | 1. Ensure the solution is protected from light by using amber vials or storing it in the dark.2. Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxygen exposure.3. Prepare fresh solutions more frequently. |
| Unexpected peaks in HPLC/UPLC analysis | Formation of degradation products. | 1. Review your storage conditions (temperature, light, and oxygen exposure).2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.3. Use a validated stability-indicating analytical method to resolve the parent compound from its degradants. |
| Loss of potency or inconsistent experimental results | Degradation of the this compound stock. | 1. Re-evaluate your storage and handling procedures.2. Re-qualify your this compound standard against a new, certified reference material if available.3. Store aliquots of your stock solution to avoid repeated freeze-thaw cycles. |
Quantitative Data on Cannabinoid Stability
The following table summarizes the stability of various cannabinoids under different storage conditions. While specific data for this compound is limited, this information highlights the general sensitivity of related compounds to environmental factors.
| Cannabinoid | Storage Condition | Duration | Degradation | Reference |
| Δ⁹-THC | Room Temperature (22°C) with light exposure | 4 years | Significant decay | [7] |
| Δ⁹-THC | Refrigerated (4°C) in the dark | 4 years | Slower decay than at room temperature with light | [7] |
| CBD | Room Temperature (22°C) with light exposure | 4 years | Significant decay | [7] |
| CBD | Refrigerated (4°C) in the dark | 4 years | Slower decay than at room temperature with light | [7] |
| CBN | Room Temperature (22°C) with light exposure | 4 years | Increased concentration (formation from THC degradation) | [7] |
| CBN | Refrigerated (4°C) in the dark | 4 years | Slower increase in concentration than at room temperature with light | [7] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
Pure this compound
-
High-purity solvents (e.g., methanol, acetonitrile)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
-
Calibrated oven and photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in the solvent for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the sample at appropriate time points.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-PDA or HPLC-MS method to identify and quantify any degradation products.
Protocol for Stability-Indicating HPLC Method
Objective: To develop an HPLC method that can separate and quantify this compound in the presence of its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.6 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at multiple wavelengths based on the UV spectra of this compound and its degradants.
-
Injection Volume: 10 µL.
Method Development and Validation:
-
Method Development: Optimize the mobile phase gradient to achieve baseline separation between the this compound peak and any degradation product peaks observed in the forced degradation study.
-
Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is critical and must be demonstrated by showing that the this compound peak is pure in the presence of its degradants.
Visualizations
Caption: Oxidative Degradation Pathway of this compound.
Caption: Workflow for this compound Stability Testing.
Caption: Troubleshooting Logic for this compound Degradation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cannabinoquinones: Synthesis and Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broughton-group.com [broughton-group.com]
- 4. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Cannabinoid Q (CBNQ) Analysis by LC-MS
Welcome to the technical support center for the LC-MS analysis of Cannabinoid Q (CBNQ). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression or enhancement, resulting in inaccurate quantification, reduced sensitivity, and poor reproducibility of results for this compound.[1] In biological samples, common sources of matrix effects include proteins, phospholipids, salts, and endogenous metabolites.[1]
Q2: What are the primary strategies to mitigate matrix effects in this compound analysis?
A2: The main strategies to minimize matrix effects can be categorized as follows:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are employed to remove interfering matrix components.[1][2] Specialized techniques for phospholipid removal are also highly effective.[3][4][5]
-
Chromatographic Separation: Optimizing the Liquid Chromatography (LC) method is crucial to separate this compound from matrix interferences.[6][7]
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for matrix effects.[6][8]
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that matches the samples can also help to compensate for matrix effects.[9]
Q3: How can I detect and quantify the extent of matrix effects in my this compound assay?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6][10] A solution of this compound is continuously infused into the MS detector post-column while a blank matrix extract is injected. Any signal deviation indicates a matrix effect.[6]
-
Post-Extraction Spike: This quantitative method compares the response of this compound in a neat solution to its response when spiked into a blank matrix extract after the extraction process. The percentage difference indicates the degree of ion suppression or enhancement.[6][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing for this compound | Matrix components interfering with chromatography. | Optimize the chromatographic gradient, consider a different analytical column, or improve the sample cleanup procedure.[1][11] |
| High Signal Variability Between Injections | Inconsistent matrix effects due to sample-to-sample variation. | Implement a more robust sample preparation method, such as SPE or phospholipid removal.[3][12] Ensure the use of a suitable internal standard (ideally a SIL-IS).[8] |
| Low this compound Sensitivity/Signal Intensity | Significant ion suppression from co-eluting matrix components, particularly phospholipids in biological matrices. | Employ targeted phospholipid removal techniques (e.g., HybridSPE®, Ostro® plates).[3][4][13] Optimize MS source parameters. Dilute the sample if the this compound concentration is high enough.[9] |
| Inaccurate Quantification | Uncorrected matrix effects leading to either ion suppression or enhancement. | Use a stable isotope-labeled internal standard for this compound (this compound-d3, etc.).[8][14] Prepare matrix-matched calibration curves.[9] |
| Gradual Decrease in Signal Over a Run | Buildup of matrix components (e.g., phospholipids) on the analytical column and in the MS source.[3][13] | Implement a more rigorous sample cleanup. Use a guard column and perform regular column washing. Clean the MS source components as recommended by the manufacturer.[15] |
| Ghost Peaks or Carryover | Adsorption of this compound or matrix components to the autosampler, column, or other parts of the LC system. | Optimize the autosampler wash procedure, using a strong organic solvent. Check for and eliminate any dead volumes in the system.[16] |
Experimental Protocols & Methodologies
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
This protocol provides a general guideline for quantifying matrix effects for this compound.
-
Prepare Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Create two sets of quality control (QC) samples at low and high concentrations.
-
Set A (Neat Solution): Dilute the this compound stock in the final mobile phase composition.
-
Set B (Post-Extraction Spike): Use blank matrix (e.g., plasma, urine) that has undergone the full sample preparation procedure. Spike the extracted blank matrix with the same low and high concentrations of this compound as in Set A.
-
-
-
LC-MS/MS Analysis:
-
Analyze both sets of samples using the established LC-MS/MS method for this compound.
-
-
Calculation of Matrix Effect:
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
-
-
The percentage matrix effect is calculated as:
-
% Matrix Effect = (MF - 1) * 100
-
-
A value of 0% indicates no matrix effect. A negative value indicates ion suppression, and a positive value indicates ion enhancement.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for this compound in Plasma
This protocol is a general guideline and should be optimized for the specific properties of this compound.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 50 µL of a this compound stable isotope-labeled internal standard solution (e.g., this compound-d3 at 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 1 mL of 4% phosphoric acid and vortex. This step helps in protein precipitation and pH adjustment.
-
-
SPE Cartridge Conditioning:
-
Condition a suitable SPE plate (e.g., a mixed-mode or reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE plate.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute this compound and the internal standard with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on this compound Recovery and Matrix Effect
| Sample Preparation Method | Mean Recovery (%) | RSD (%) | Mean Matrix Effect (%) | RSD (%) |
| Protein Precipitation (Acetonitrile) | 95.2 | 8.5 | -45.8 (Suppression) | 12.3 |
| Liquid-Liquid Extraction (MTBE) | 88.7 | 6.2 | -20.1 (Suppression) | 7.8 |
| Solid-Phase Extraction (C18) | 92.1 | 4.1 | -10.5 (Suppression) | 5.1 |
| Phospholipid Removal Plate | 98.5 | 3.5 | -5.2 (Suppression) | 4.2 |
Data is hypothetical and for illustrative purposes.
Table 2: Effect of Internal Standard on this compound Quantification Accuracy
| Internal Standard Type | Matrix | Spiked Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |
| None | Plasma | 50 | 28.5 | 57.0 |
| Structural Analog | Plasma | 50 | 42.1 | 84.2 |
| Stable Isotope-Labeled (SIL-IS) | Plasma | 50 | 49.6 | 99.2 |
Data is hypothetical and for illustrative purposes.
Visualizations
Caption: Workflow for this compound analysis in plasma using SPE.
Caption: Troubleshooting logic for inaccurate this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. waters.com [waters.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. learning.sepscience.com [learning.sepscience.com]
- 14. Certified Reference Materials and Internal Standards for Cannabinoid Analysis [labx.com]
- 15. m.youtube.com [m.youtube.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Preventing NBQX Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the precipitation of NBQX (erroneously referred to as CBNQ in the query), a selective AMPA/kainate receptor antagonist, in cell culture media. By understanding the solubility characteristics of NBQX and its more water-soluble disodium salt, and by following best practices for solution preparation and handling, you can ensure the accurate and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of NBQX precipitation in cell culture media?
A1: The primary cause of NBQX precipitation is its low solubility in aqueous solutions, particularly at physiological pH. When a concentrated stock solution of NBQX, typically prepared in DMSO, is diluted into the aqueous environment of cell culture media, it can lead to "solvent shock," causing the compound to crash out of solution.[1] Other contributing factors include the high salt concentration of some media, particularly calcium, and potential interactions with proteins present in serum.[1][2]
Q2: Is there a more soluble form of NBQX available?
A2: Yes, the disodium salt of NBQX is significantly more water-soluble than the free acid form. For applications where direct dissolution in aqueous media is preferred, using the disodium salt can greatly reduce the risk of precipitation.
Q3: How should I prepare my NBQX stock solution to minimize precipitation?
A3: For the standard (free acid) form of NBQX, it is recommended to prepare a high-concentration stock solution in 100% DMSO.[3] For the NBQX disodium salt, sterile water or a balanced salt solution can be used. It is crucial to ensure the compound is fully dissolved in the stock solution before further dilution. Sonication may be necessary to aid dissolution.[3]
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
A4: To avoid solvent toxicity to your cells, the final concentration of DMSO in the culture medium should generally be kept below 0.5%, and ideally at or below 0.1%. This requires careful planning of your stock solution concentration and dilution steps.
Q5: How long can I store my NBQX stock solutions?
A5: NBQX solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3] Aqueous solutions of the NBQX disodium salt should be prepared fresh on the day of use if possible. If storage is necessary, they can be stored at -20°C for up to one month.[4] Always allow stored solutions to equilibrate to room temperature and ensure there is no precipitate before use.
Troubleshooting Guide
Issue: I observed a precipitate in my cell culture medium after adding NBQX.
This troubleshooting guide will help you identify the cause of NBQX precipitation and provide solutions to prevent it in future experiments.
Question-and-Answer Troubleshooting:
-
Did you use the free acid or the disodium salt form of NBQX?
-
Answer: If you used the free acid form, which has low aqueous solubility, consider switching to the more water-soluble disodium salt. This is the most effective way to prevent precipitation.
-
-
Was your stock solution clear before you diluted it into the media?
-
Answer: If you noticed any precipitate in your stock solution, it needs to be fully redissolved before use. Gentle warming or sonication can help.[3] If it doesn't redissolve, prepare a fresh stock solution. Storing stock solutions for extended periods, even at low temperatures, can sometimes lead to precipitation.[4]
-
-
How did you add the NBQX stock solution to the cell culture medium?
-
Answer: Adding the stock solution too quickly can cause "solvent shock" and lead to precipitation. Add the stock solution dropwise to the medium while gently swirling or mixing. This allows for a more gradual dispersion of the compound.
-
-
What is the final concentration of DMSO in your culture medium?
-
Answer: If the final DMSO concentration is too high, it can be toxic to cells and may also contribute to precipitation issues. Aim for a final DMSO concentration of less than 0.5%. If your current protocol results in a higher concentration, you will need to prepare a more concentrated stock solution.
-
-
What is the composition of your cell culture medium?
-
Answer: Some media formulations have high concentrations of salts, such as calcium, which can contribute to the precipitation of certain compounds.[1] If you suspect this is an issue, you could try a different medium formulation with a lower salt concentration. Additionally, if you are using a serum-containing medium, interactions between NBQX and serum proteins could potentially lead to precipitation.[5][6][7] In such cases, using a serum-free medium or reducing the serum percentage might be beneficial.
-
-
Was your cell culture medium at the correct temperature when you added the NBQX?
-
Answer: It is good practice to warm the cell culture medium to 37°C before adding any supplements or compounds. Adding a compound to cold medium can sometimes induce precipitation.
-
Data Presentation
Table 1: Solubility of NBQX and its Disodium Salt
| Compound | Solvent | Maximum Concentration | Reference |
| NBQX (Free Acid) | DMSO | ≥ 75 mg/mL (223.03 mM) | [3] |
| 1 M NaOH | 1 mg/mL (2.97 mM) | [3] | |
| Water | < 0.1 mg/mL (insoluble) | [3] | |
| NBQX Disodium Salt | Water | 50 mg/mL (131.50 mM) | |
| DMSO | 100 mg/mL (262.99 mM) |
Experimental Protocols
Protocol 1: Preparation of NBQX Stock and Working Solutions
This protocol provides a step-by-step guide for preparing NBQX solutions for use in cell culture experiments, with a focus on minimizing the risk of precipitation.
Materials:
-
NBQX (free acid) or NBQX disodium salt powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Stock Solution Preparation (Choose A or B):
-
A) NBQX (Free Acid) in DMSO:
-
In a sterile environment, accurately weigh the desired amount of NBQX powder.
-
Add the appropriate volume of sterile DMSO to achieve a high stock concentration (e.g., 50-100 mM).
-
Vortex the solution vigorously. If necessary, sonicate in a water bath until the NBQX is completely dissolved and the solution is clear.
-
Sterile filter the stock solution using a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term or -80°C for long-term storage.[3]
-
-
B) NBQX Disodium Salt in Water:
-
In a sterile environment, accurately weigh the desired amount of NBQX disodium salt powder.
-
Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 50 mM).
-
Vortex the solution until the powder is fully dissolved. Sonication can be used to expedite dissolution.
-
Sterile filter the stock solution using a 0.22 µm syringe filter.
-
It is recommended to prepare this solution fresh. If storage is required, aliquot and store at -20°C for up to one month.[4]
-
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Warm your cell culture medium to 37°C.
-
Calculate the volume of the stock solution needed to achieve your desired final concentration in the cell culture medium. Ensure the final DMSO concentration remains below 0.5%.
-
Slowly add the calculated volume of the stock solution drop-by-drop to the pre-warmed medium while gently swirling the culture vessel to ensure rapid and even mixing.
-
Visually inspect the medium under a light source to ensure no precipitate has formed. If the medium appears cloudy or contains visible particles, it should not be used.
-
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. Calcium concentration and artificial precipitates in human pancreatic juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein extracts from cultured cells contain nonspecific serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum proteins are extracted along with monolayer cells in plasticware and interfere with protein analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Yield CBNQ Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the synthesis of Cannabinolquinone (CBNQ), also known as HU-345. Here you will find troubleshooting advice, frequently asked questions, and a refined experimental protocol for achieving high yields.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound from Cannabinol (CBN)?
A1: The oxidation of CBN using λ5-periodinanes, such as Dess-Martin periodinane (DMP) or a stabilized, non-explosive version of 1-hydroxy-1λ5,2-benziodoxole-1,3-dione (SIBX), is reported to provide the best results in terms of reproducibility and scalability.[1][2] This method effectively suppresses the oxidative dimerization that can occur with other techniques, such as base-catalyzed aerobic oxidation.[1][2]
Q2: What kind of yields can I expect with the recommended method?
A2: With λ5-periodinane reagents, yields for the synthesis of cannabinoquinones are generally in the range of 50-60%.[1]
Q3: My reaction is turning a purple-violet color. Is this normal?
A3: The development of a purple-violet color is characteristic of the Beam test, which involves the aerobic oxidation of certain cannabinoids in the presence of a base.[3] While this indicates an oxidation reaction is occurring, base-catalyzed methods are often associated with lower yields and the formation of side products for this compound synthesis.[1][2]
Q4: What are the primary factors that can cause the degradation of cannabinoids like CBN and this compound?
A4: Cannabinoids are susceptible to degradation from exposure to high temperatures, humidity, ultraviolet (UV) light, and oxygen.[4][5] These factors can accelerate oxidation and lead to reduced potency and the formation of unwanted byproducts.[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | Incomplete reaction. | - Ensure the oxidizing agent was added in the correct stoichiometric amount. - Extend the reaction time and monitor progress using an appropriate analytical technique like TLC or LC-MS. |
| Degradation of starting material or product. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen. - Ensure all solvents and reagents are anhydrous. | |
| Ineffective oxidizing agent. | - Use a freshly opened or properly stored container of the λ5-periodinane reagent. - Consider using a stabilized form of IBX (SIBX) for improved safety and reliability.[1][2] | |
| Presence of Significant Side Products (e.g., dimers) | Use of a non-selective oxidation method. | - Avoid base-catalyzed aerobic oxidation methods, which are known to promote oxidative dimerization.[1][2] - The use of λ5-periodinanes is recommended to suppress this side reaction.[1][2] |
| Reaction temperature is too high. | - Maintain the recommended reaction temperature. Elevated temperatures can promote side reactions. | |
| Difficulty in Purifying the Final Product | Co-elution of this compound with byproducts. | - Optimize the chromatographic purification method. Consider using a different solvent system or a different stationary phase. |
| Residual oxidizing agent. | - Follow the recommended work-up procedure to quench and remove any remaining oxidizing agent before purification. |
Experimental Protocol: CBN Oxidation to this compound
This protocol is based on the successful oxidation of phytocannabinoids using λ5-periodinanes as described by Caprioglio et al. (2020).[1][2]
Materials and Reagents:
| Reagent | Specification |
| Cannabinol (CBN) | High Purity (>98%) |
| SIBX (stabilized IBX) | As per manufacturer's specifications |
| Solvent (e.g., Dichloromethane) | Anhydrous |
Procedure:
-
Preparation: In a round-bottom flask, dissolve Cannabinol (CBN) in the appropriate anhydrous solvent under an inert atmosphere.
-
Reaction: To the stirred solution, add the λ5-periodinane oxidant (e.g., SIBX) in a controlled manner.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction as appropriate for the specific periodinane used. This typically involves dilution with a suitable solvent and washing with a reducing agent solution (e.g., sodium thiosulfate) to remove excess oxidant.
-
Extraction: Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain pure this compound.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | Cannabinol (CBN) | [1][2] |
| Oxidizing Agent | λ5-periodinanes (e.g., SIBX) | [1][2] |
| Reported Yield | 50-60% | [1] |
Visualizations
Caption: Workflow for the synthesis of this compound from CBN.
Caption: Reaction pathways in this compound synthesis.
References
Technical Support Center: Enhancing Reproducibility of Cannabinoid Quinone (CBNQ) Bioassays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor reproducibility in bioassays involving cannabinoid quinones (CBNQs). Designed for researchers, scientists, and drug development professionals, this resource offers detailed protocols, data-driven insights, and visual guides to help ensure the reliability and consistency of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during CBNQ bioassays.
Issue 1: High Variability in IC50 Values Between Experiments
Q: We are observing significant variability in the IC50 value of our this compound between experiments. What are the likely causes?
A: Inconsistent IC50 values are a frequent challenge and can stem from several factors related to the inherent instability of CBNQs and assay conditions.[1][2] Key factors include:
-
Compound Instability: CBNQs, such as HU-331, are known to be unstable in solution, particularly in DMSO, where they can degrade significantly within a short period.[3] They are also sensitive to light and oxidation.[4][5] This degradation can lead to a lower effective concentration of the active compound, resulting in higher and more variable IC50 values.
-
Solvent Effects: The choice and concentration of solvent are critical. DMSO, a common solvent, can itself be toxic to cells at higher concentrations and can accelerate the degradation of CBNQs.[1][3] The final concentration of DMSO should be kept consistent and ideally below 0.5%.[2]
-
Cell-Based Factors:
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the calculated IC50. Higher densities can lead to increased apparent resistance.[2]
-
Cell Health and Passage Number: Using cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range is crucial for reproducible results.[6]
-
-
Assay Conditions: Variations in incubation time, media components (especially serum lots), and plate type can all contribute to inconsistent results.[7]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of CBNQs for each experiment. Avoid repeated freeze-thaw cycles.
-
Optimize Solvent and Concentration: If possible, consider solvents other than DMSO. If DMSO is necessary, use the lowest possible concentration and perform a vehicle control to assess solvent toxicity.
-
Protect from Light: Protect this compound solutions from light at all times by using amber vials and covering plates during incubation.
-
Standardize Cell Culture Practices: Maintain a strict protocol for cell seeding density, passage number, and health monitoring.
-
Consistent Incubation Times: Ensure that the duration of drug exposure is precisely controlled in all experiments.
Issue 2: Precipitate Formation in Culture Medium
Q: I observed a precipitate forming in the cell culture wells after adding my this compound solution. How can I resolve this?
A: Precipitate formation is often due to the poor aqueous solubility of many cannabinoids, including CBNQs.[8] This can lead to an inaccurate effective concentration of the compound.
Troubleshooting Steps:
-
Check Solubility Limits: Determine the maximum solubility of your this compound in the final culture medium.
-
Modify Dilution Method: When diluting a DMSO stock into an aqueous medium, add the stock solution drop-wise while gently vortexing the medium to prevent immediate precipitation.[2]
-
Role of Serum: The presence of serum in the culture medium can sometimes help to keep hydrophobic compounds in solution. Ensure your final dilution medium contains the appropriate serum concentration.[2]
-
Consider Alternative Formulation Strategies: For particularly problematic compounds, exploring formulation strategies such as co-dispersion with solubilizing carriers may be necessary.[8]
Issue 3: Unexpected Color Change in the Medium
Q: After adding the this compound to my cell culture plate, the medium turned a purplish color. What does this indicate?
A: A purple coloration is a known indicator of cannabinoquinone degradation in solution.[3] This color change suggests that the compound is unstable under your current experimental conditions. This degradation is often accelerated by exposure to light and can occur in solvents like DMSO.[5] The appearance of this color indicates that the concentration of your active this compound is decreasing, which will significantly impact the accuracy and reproducibility of your results.
Troubleshooting Steps:
-
Confirm Degradation: If possible, use analytical methods like HPLC to confirm the degradation of your compound.
-
Minimize Exposure to Light: As mentioned previously, protect your compound from light at all stages of the experiment.
-
Re-evaluate Solvent and Storage: The choice of solvent and storage conditions are critical. Consider if a different solvent or lower storage temperature could improve stability.
-
Reduce Incubation Time: If the degradation is time-dependent, it may be necessary to use shorter incubation times for your assay.
Data Presentation: Factors Affecting this compound Stability and Assay Reproducibility
The following tables summarize key quantitative data on factors that can influence the stability of CBNQs and the variability of bioassay results.
Table 1: Influence of Solvent on Cannabinoid Quinone (HU-331) Stability
| Solvent | Storage Condition | Time | Remaining Compound | Observation | Reference |
| DMSO | Room Temperature, Dark | 2 days | ~50% | Significant degradation observed. | [3] |
| DMSO | Room Temperature, Dark | 1 month | 0% | Complete degradation. | [9] |
| Ethanol | Room Temperature, Dark | 1 month | ~20% | More stable than in DMSO. | [9] |
| DMSO-d6 | Exposed to 6500 K fluorescence | 60 minutes | <50% | Rapid degradation upon light exposure. | [5][10] |
| DMSO-d6 | Stored in the dark | 60 minutes | ~100% | Stable in the dark over a short timeframe. | [5][10] |
Table 2: Impact of DMSO Concentration on Cell Viability
| Cell Type | DMSO Concentration | Exposure Time | Effect on Cell Viability | Reference |
| Human Fibroblast-like Synoviocytes | >5% | - | Induces apoptosis. | [11] |
| Human Fibroblast-like Synoviocytes | 0.5% | 24 hours | ~25% cell death. | [11] |
| Human Fibroblast-like Synoviocytes | <0.05% | - | Considered safe with minimal impact. | [11] |
| Peripheral Blood Mononuclear Cells (PBMC) | 5-10% | - | Reduced percentage of total lymphocytes. | [12] |
| Human Fibroblasts | 2-20% | 5 minutes | Significant decrease in viability. | [8] |
| Human Fibroblasts | 0.05-1% | - | No significant difference from control. | [8] |
Experimental Protocols
Detailed methodologies for key bioassays are provided below.
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of a this compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound compound
-
DMSO (or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh complete medium.
-
Determine cell density using a hemocytometer.
-
Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[13]
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of the this compound in an appropriate solvent (e.g., 10 mM in DMSO). Protect from light.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.[2]
-
Include a vehicle control (medium with the same final solvent concentration) and a positive control (a known cytotoxic agent).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations or controls.
-
Incubate for the desired exposure time (e.g., 48 hours) at 37°C, 5% CO2, ensuring the plate is protected from light.[13]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from wells with no cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: In Vitro Topoisomerase II Decatenation Assay
This assay determines the ability of a this compound to inhibit the catalytic activity of topoisomerase II.
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer
-
ATP solution (e.g., 10 mM)
-
Enzyme Dilution Buffer
-
Stop Solution/Loading Dye
-
Agarose
-
TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide)
-
This compound compound and solvent (e.g., DMSO)
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix for the reactions. For each reaction, combine:
-
2 µL of 10x Assay Buffer
-
2 µL of ATP (final concentration 1 mM)
-
2 µL of kDNA (e.g., 200 ng)
-
Nuclease-free water to a volume of 18 µL.
-
-
Aliquot 18 µL of the master mix into pre-chilled reaction tubes.
-
-
Inhibitor Addition:
-
Add 1 µL of the this compound dilution (in solvent) or solvent alone (for enzyme control) to the respective tubes.
-
-
Enzyme Addition:
-
Dilute the Topoisomerase IIα enzyme in Enzyme Dilution Buffer to a concentration that just fully decatenates the kDNA under your assay conditions (to be determined empirically).
-
Add 1 µL of the diluted enzyme to each tube (except the "no enzyme" control) to initiate the reaction. The final reaction volume is 20 µL.
-
-
Incubation and Termination:
-
Agarose Gel Electrophoresis:
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light and capture an image.[14]
-
No enzyme control: A single band of catenated kDNA will remain in the well.
-
Enzyme control (no inhibitor): Decatenated DNA minicircles will migrate into the gel.
-
Inhibitor-treated samples: Inhibition of decatenation will result in a dose-dependent decrease in the intensity of the decatenated DNA bands and a corresponding increase in the catenated DNA band remaining in the well.[14]
-
Protocol 3: PPARγ Luciferase Reporter Gene Assay
This assay measures the ability of a this compound to act as an agonist for the PPARγ receptor.
Materials:
-
HEK-293 cells (or other suitable cell line)
-
PPARγ expression plasmid
-
Reporter plasmid containing a PPAR-response element (PPRE) linked to a luciferase reporter gene (e.g., tk-PPREx3-luc)
-
Internal control plasmid (e.g., expressing EGFP or Renilla luciferase)
-
Transfection reagent
-
Complete culture medium
-
This compound compound
-
Positive control agonist (e.g., Rosiglitazone)
-
Luciferase assay reagent
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK-293 cells in a 96-well plate at a density that will result in ~80% confluency at the time of transfection.
-
Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the internal control plasmid using a suitable transfection reagent according to the manufacturer's instructions.[15]
-
-
Compound Treatment:
-
After 18-24 hours of transfection, remove the transfection medium.
-
Add fresh medium containing serial dilutions of the this compound, a positive control agonist, or a vehicle control.
-
Incubate the cells for an additional 18-24 hours.[15]
-
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.[16]
-
-
Data Analysis:
-
Normalize the luciferase activity to the signal from the internal control plasmid to account for variations in transfection efficiency and cell number.
-
Express the results as fold induction compared to the vehicle-treated control.
-
Plot the fold induction against the log of the this compound concentration to determine the EC50 value.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound bioassays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cannabinoquinones: Synthesis and Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabidiol oxidation product HU-331 is a potential anticancer cannabinoid-quinone: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 9. Two-Mechanism Model for the Interaction of Etoposide Quinone with Topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 12. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inspiralis.com [inspiralis.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]
Validation & Comparative
Cross-Reactivity of Cannabinoid Analogs in Immunoassays: A Comparative Guide for Researchers
A detailed examination of the cross-reactivity of various cannabinoids in commonly used immunoassays, with a special focus on the potential interactions of Cannabinol-C4-quinone (CBNQ). This guide provides researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and logical workflows to better understand and interpret immunoassay results.
The increasing diversity of cannabinoid compounds, both naturally occurring and synthetic, presents a significant challenge for accurate analytical detection. Immunoassays, widely used for initial drug screening due to their speed and cost-effectiveness, are susceptible to cross-reactivity from structurally similar molecules. This can lead to false-positive results, necessitating confirmatory analysis by more specific methods like mass spectrometry. While data on the cross-reactivity of many cannabinoids is available, specific information regarding Cannabinol-C4-quinone (this compound) is not extensively documented in publicly available research. However, based on its structural similarity to other cannabinoids, particularly Cannabinol (CBN), its potential for cross-reactivity warrants careful consideration.
Understanding Cannabinoid Cross-Reactivity in Immunoassays
Immunoassays for cannabinoids are typically designed to detect a specific target, most commonly 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH), the primary metabolite of THC. However, the antibodies used in these assays can also bind to other cannabinoids that share similar structural features, a phenomenon known as cross-reactivity. The extent of this cross-reactivity is dependent on the specific antibody used in the assay and the structural characteristics of the cannabinoid .
Due to the structural similarities between many cannabinoid compounds, it is crucial to be aware of potential cross-reactivity with immunoassays designed to detect THC metabolites.[1] This is particularly important as a wide array of cannabinoid products are now marketed as legal supplements.[1]
Comparative Cross-Reactivity Data
While direct experimental data on this compound cross-reactivity is limited, the following table summarizes the cross-reactivity of various other cannabinoids in different immunoassay formats. This data can serve as a reference point for predicting the potential behavior of this compound and other emerging cannabinoids.
| Cannabinoid/Metabolite | Immunoassay Type | Reported Cross-Reactivity (%) | Source |
| Cannabinol (CBN) | EMIT II Plus | ~20% (5-fold more CBN than THC metabolite needed for equivalent signal) | [1][2] |
| Microgenics MultiGent | ~5% (20-fold more CBN than THC metabolite needed for equivalent signal) | [1][2] | |
| Δ⁸-THC-COOH | ELISA | 200% | [3] |
| Siemens EMIT II Plus | 92-105% | [4] | |
| Thermo Scientific DRI | 90-105% | [4] | |
| Δ⁹,¹¹-THC | ELISA | 25% | [3] |
| Δ¹⁰-THC | ELISA | 13% | [3] |
| Δ⁶ᵃ(¹⁰ᵃ)-THC | ELISA | 7% | [3] |
| THC-O-acetate | ELISA | 3% | [3] |
| Tetrahydrocannabiphorol (THCP) | ELISA | 0.5% | [3] |
| 11-nor-9(R)-carboxy-hexahydrocannabinol | ELISA | Cross-reactive at 5 ng/mL | [5] |
Predicting this compound Cross-Reactivity
Given the lack of direct data for this compound, we can infer its potential for cross-reactivity by examining its molecular structure in relation to cannabinoids with known cross-reactivity profiles. This compound is an oxidized derivative of CBN. Studies have shown that CBN itself cross-reacts with some THC immunoassays.[1][2][6] The degree of this cross-reactivity varies between different assay kits.[1][6] For instance, the EMIT II Plus assay required approximately five times more CBN than THC metabolite to produce a signal equivalent to the cutoff concentration, while the Microgenics assay required a 20-fold higher concentration of CBN.[1][2]
Experimental Protocol for Determining Cross-Reactivity
The following is a generalized protocol for assessing the cross-reactivity of a compound like this compound in a cannabinoid immunoassay, based on methodologies described in the scientific literature.[1][7][8]
Objective: To determine the concentration of a test compound (e.g., this compound) that produces a positive result in a specific cannabinoid immunoassay and to calculate its percent cross-reactivity relative to the primary target analyte (e.g., THC-COOH).
Materials:
-
Certified drug-free urine
-
The cannabinoid immunoassay kit to be evaluated (e.g., ELISA, EMIT, etc.)
-
Certified reference standards of the primary target analyte (e.g., THC-COOH) and the test compound (e.g., this compound)
-
Standard laboratory equipment (pipettes, tubes, plate reader for ELISA, etc.)
Procedure:
-
Preparation of Standards and Controls:
-
Prepare a series of calibrators for the primary target analyte in drug-free urine at concentrations spanning the assay's detection range, including the cutoff concentration.
-
Prepare a series of solutions of the test compound in drug-free urine at various concentrations (e.g., 20, 50, 100, 500, and 1000 ng/mL).[7][8]
-
-
Assay Performance:
-
Run the calibrators and controls according to the immunoassay manufacturer's instructions to generate a standard curve.
-
Assay the prepared solutions of the test compound in triplicate.
-
-
Data Analysis:
-
Determine the lowest concentration of the test compound that produces a positive result (i.e., a signal equal to or greater than the cutoff calibrator).
-
To calculate the percent cross-reactivity, use the following formula: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Test Compound giving a response equal to the Cutoff) x 100
-
Workflow Visualization
The following diagram illustrates the general workflow of a competitive immunoassay used for cannabinoid screening.
Caption: Workflow of a competitive enzyme immunoassay for cannabinoid detection.
Signaling Pathway in Competitive Immunoassay
The underlying principle of a competitive immunoassay involves the competition between the target analyte in the sample and a labeled version of the analyte for a limited number of antibody binding sites.
References
- 1. Cannabinol (CBN) Cross-Reacts with Two Urine Immunoassays Designed to Detect Tetrahydrocannabinol (THC) Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Cross-Reactivity of Contemporary Cannabinoids with THC Direct Immunoassay (ELISA) in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Cross-reactivity of 24 cannabinoids and metabolites in blood using the Immunalysis Cannabinoids Direct enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cross-reactivity of cannabinoid analogs (delta-8-THC, delta-10-THC and CBD), their metabolites and chiral carboxy HHC metabolites in urine of six commercially available homogeneous immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of CBN and CBNQ Biological Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Cannabinol (CBN) and its oxidized form, Cannabinol Quinone (CBNQ). This analysis is supported by available experimental data to delineate their distinct pharmacological profiles.
Cannabinol (CBN), a mildly psychoactive cannabinoid, and its quinonoid derivative, Cannabinol Quinone (this compound), exhibit distinct and, in some cases, opposing biological effects. While CBN interacts with the endocannabinoid system, this compound demonstrates potent activity through different mechanisms, suggesting diverse therapeutic potentials. This guide summarizes their comparative biological activities, details relevant experimental protocols, and visualizes key signaling pathways.
Comparative Biological Activity: CBN vs. This compound
The primary distinction in the biological activity between CBN and this compound lies in their potency and mechanisms of action. This compound has been reported to be a more potent inhibitor of angiogenesis than its parent compound, CBN. In contrast, CBN has been observed to exhibit slight pro-angiogenic effects at most concentrations tested.[1][2]
In the realm of anticancer activity, while direct comparative data is limited, the broader class of cannabinoid quinones, such as the cannabidiol-derived HU-331, has shown significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.61 to 40 µM.[3] CBN has also demonstrated cytotoxic effects against neuroblastoma and leukemia cell lines, with IC50 values in the micromolar range.
| Compound | Biological Activity | Cell Line/Assay | IC50 / Effective Concentration | Reference |
| CBN | Cytotoxicity | IMR-5 (Neuroblastoma) | 20.23 µM | |
| Cytotoxicity | SK-N-AS (Neuroblastoma) | 29.88 µM | ||
| Cytotoxicity | THP-1 (Acute Myeloid Leukemia) | > 40 µM (decreased cell viability) | [4] | |
| This compound (HU-345) | Anti-angiogenesis | Aortic Ring Assay | More potent than CBN | [1] |
| HU-331 (Cannabidiol Quinone) | Cytotoxicity | Raji (Burkitt's lymphoma) | 0.61 µM | [3] |
| Cytotoxicity | Jurkat (T-cell lymphoma) | 1.2 µM | [3] | |
| Cytotoxicity | SNB-19 (Glioblastoma) | ~9 µM | [3] | |
| Cytotoxicity | MCF-7 (Breast cancer) | ~40 µM | [3] | |
| Cytotoxicity | DU-145 (Prostate cancer) | ~20 µM | [3] | |
| Cytotoxicity | NCI-H-226 (Lung cancer) | ~30 µM | [3] | |
| Cytotoxicity | HT-29 (Colon cancer) | ~15 µM | [3] | |
| Anti-angiogenesis | Aortic Ring Assay | Significant inhibition at 300 nM | [5] |
Signaling Pathways and Mechanisms of Action
The distinct biological activities of CBN and this compound stem from their different molecular targets and signaling pathways.
Cannabinol (CBN)
CBN's biological effects are primarily mediated through its interaction with the endocannabinoid system. It acts as a partial agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), with a lower affinity for CB1 receptors compared to THC.[1][2] Activation of these G-protein coupled receptors can lead to the modulation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.
Figure 1: Simplified signaling pathway of Cannabinol (CBN).
Cannabinol Quinone (this compound)
The primary mechanism of action identified for cannabinoid quinones, particularly the well-studied HU-331, is the inhibition of DNA topoisomerase II.[6] Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription. Its inhibition by this compound leads to the accumulation of DNA double-strand breaks, ultimately triggering cell death in rapidly dividing cells, such as cancer cells. This mechanism is distinct from the receptor-mediated actions of CBN.
Figure 2: Mechanism of action of Cannabinol Quinone (this compound).
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Figure 3: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of CBN and this compound in a suitable solvent (e.g., DMSO) and add them to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values using appropriate software.
Anti-Angiogenesis Assessment: Aortic Ring Assay
The aortic ring assay is an ex vivo model that recapitulates several key steps of angiogenesis, including endothelial cell sprouting, migration, and tube formation.
Workflow:
Figure 4: Workflow for the aortic ring anti-angiogenesis assay.
Detailed Steps:
-
Aorta Dissection: Aseptically dissect the thoracic aorta from a euthanized rat or mouse and place it in a sterile, ice-cold buffer.
-
Ring Preparation: Carefully remove the periaortic fibro-adipose tissue and cut the aorta into 1-2 mm thick rings.
-
Embedding: Place the aortic rings in a 24- or 48-well plate coated with a layer of collagen gel or Matrigel. Cover the rings with another layer of the matrix.
-
Treatment: Add culture medium supplemented with growth factors (e.g., VEGF) and the test compounds (CBN, this compound) or vehicle control to each well.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 7-14 days, changing the medium every 2-3 days.
-
Analysis: Monitor the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope. At the end of the experiment, capture images and quantify the extent of angiogenesis by measuring parameters such as the length and number of sprouts.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.
Workflow:
Figure 5: Workflow for the topoisomerase II inhibition assay.
Detailed Steps:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase II enzyme, and ATP in an appropriate reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a known topoisomerase II inhibitor (e.g., etoposide) to the reaction tubes. Include a no-inhibitor control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a detergent (e.g., SDS) and a loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA band.
Conclusion
The available evidence suggests that CBN and this compound possess distinct biological activity profiles. CBN primarily interacts with the endocannabinoid system, exhibiting modest effects, while this compound, and other cannabinoquinones, demonstrate potent anti-angiogenic and cytotoxic activities, likely through the inhibition of topoisomerase II. The significant difference in their mechanisms of action and potency highlights the importance of considering the oxidation state of cannabinoids in drug discovery and development. Further direct comparative studies with quantitative endpoints are warranted to fully elucidate their relative therapeutic potential.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. realmofcaring.org [realmofcaring.org]
- 3. Cannabidiol oxidation product HU-331 is a potential anticancer cannabinoid-quinone: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] The Anticancer Activity of Cannabinol (CBN) and Cannabigerol (CBG) on Acute Myeloid Leukemia Cells | Semantic Scholar [semanticscholar.org]
- 5. A cannabinoid quinone inhibits angiogenesis by targeting vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HU-331 - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Neuroprotective Mechanism of Cannabinol (CBN) in a Parkinson's Disease Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cannabinol (CBN), a non-psychoactive cannabinoid, and its mechanism of action in a preclinical model of Parkinson's Disease (PD). While the user's initial query mentioned CBNQ (Cannabinolquinone), public domain data on its specific mechanism is scarce. Therefore, this guide focuses on its better-studied precursor, CBN, which has shown significant promise as a neuroprotective agent.
The primary mechanism of CBN is compared against a standard class of therapeutics for Parkinson's Disease, dopamine agonists, using data from the widely adopted 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of PD. This model recapitulates the key pathological feature of the disease: the progressive loss of dopaminergic neurons in the substantia nigra.
Mechanism of Action: CBN vs. Dopamine Agonists
Cannabinol's neuroprotective strategy is fundamentally different from current symptomatic treatments for Parkinson's Disease. While dopamine agonists work by mimicking dopamine to compensate for its loss, CBN appears to protect the neurons from dying in the first place.
Cannabinol (CBN): The primary neuroprotective mechanism of CBN is centered on the preservation of mitochondrial function.[1][2] In neurodegenerative diseases like Parkinson's, mitochondrial dysfunction leads to increased oxidative stress and a specific iron-dependent form of cell death known as oxytosis or ferroptosis.[2] CBN directly targets mitochondria, shielding them from oxidative damage and preventing the subsequent cascade that leads to neuronal cell death.[2] This action is largely independent of cannabinoid receptors (CB1/CB2) and represents a novel, upstream therapeutic approach aimed at halting disease progression.[3][4]
Dopamine Agonists (e.g., Ropinirole, Pramipexole): These are well-established symptomatic treatments. Their mechanism does not prevent neurodegeneration but rather alleviates motor symptoms by directly stimulating dopamine receptors in the brain, thereby compensating for the reduced levels of endogenous dopamine. While effective for symptom management, they do not slow the underlying loss of dopaminergic neurons.[5]
Comparative Performance in the MPTP Mouse Model
The following tables summarize key quantitative data from separate studies on CBN and dopamine agonists in the MPTP mouse model.
Disclaimer: The data presented below is compiled from different studies and does not represent a direct head-to-head comparison within a single experiment. Experimental conditions may vary.
Table 1: Effects of CBN on Neuronal Viability and Oxidative Stress
| Parameter | Treatment Group | Outcome | Reference Study Finding |
| Neuronal Viability | MPTP + CBN | Prevents cell death | CBN protects neurons against oxytosis/ferroptosis induced by mitochondrial dysfunction.[2] |
| Mitochondrial Health | MPTP + CBN | Preserves function | CBN helps maintain mitochondrial integrity and function under neurotoxic stress.[2] |
| Oxidative Stress | MPTP + CBN | Reduced | CBN's mechanism involves mitigating the oxidative damage that leads to cell death.[4] |
Table 2: Effects of Dopamine Agonists on Neurochemical and Behavioral Deficits
| Parameter | Treatment Group | Outcome | Reference Study Finding |
| Striatal Dopamine Levels | MPTP + Pramipexole | Attenuated Reduction | Pramipexole attenuated the MPTP-induced reduction of dopamine and its metabolites.[5] |
| Dopaminergic Neuron Count (TH+) | MPTP + Pramipexole | Attenuated Loss | Treatment with pramipexole protected against the loss of tyrosine hydroxylase (TH)-positive neurons.[5] |
| Locomotor Activity | MPTP + Quinpirole | Improved | The dopamine agonist quinpirole increased locomotion in MPTP-treated mice.[6] |
| Motor Coordination (Rotarod) | MPTP | Deficit | MPTP treatment induces deficits in motor coordination, a key behavioral endpoint.[5] |
Signaling Pathways and Experimental Workflows
CBN's Neuroprotective Pathway
The following diagram illustrates the proposed signaling pathway for CBN's neuroprotective action against mitochondrial dysfunction and subsequent neuronal death.
Caption: CBN prevents mitochondrial dysfunction, thereby inhibiting oxytosis/ferroptosis and promoting neuron survival.
Typical Experimental Workflow for MPTP Mouse Model
This diagram outlines the standard workflow for inducing Parkinson's-like neurodegeneration in mice using MPTP and evaluating a therapeutic candidate.
Caption: Workflow for evaluating neuroprotective agents in the MPTP mouse model of Parkinson's Disease.
Detailed Experimental Protocols
MPTP Mouse Model of Parkinson's Disease
This protocol is a synthesized example based on common methodologies.[5][7][8][9]
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are typically used due to their high sensitivity to MPTP. Animals are housed under standard conditions with ad libitum access to food and water.
-
Reagent Preparation:
-
MPTP-HCl (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride): Dissolved in sterile 0.9% saline to a final concentration for injection (e.g., 3 mg/mL). Prepared fresh daily. Extreme caution and appropriate personal protective equipment are mandatory when handling MPTP.
-
Test Compound (e.g., CBN): Dissolved in a suitable vehicle (e.g., saline with a small percentage of Tween 80 or DMSO).
-
-
Treatment Regimen (Subacute Model):
-
Mice are randomly assigned to groups: (1) Vehicle Control, (2) MPTP + Vehicle, (3) MPTP + Test Compound.
-
The test compound or its vehicle is administered (e.g., via intraperitoneal injection, i.p.) for a period (e.g., 3 days) prior to MPTP administration.
-
Parkinsonism is induced by administering MPTP (e.g., 30 mg/kg, i.p.) once daily for 5 consecutive days.[5] The control group receives saline injections.
-
Test compound administration continues throughout the MPTP injection period and for a set duration afterward (e.g., 7-14 days).
-
-
Behavioral Assessment:
-
Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod with accelerating speed, and the latency to fall is recorded.[8]
-
Pole Test: To measure bradykinesia (slowness of movement). The time taken for a mouse to turn and descend a vertical pole is measured.
-
-
Tissue Processing and Analysis:
-
Sacrifice and Dissection: At the end of the experiment (e.g., 7 days after the last MPTP injection), mice are deeply anesthetized and brains are harvested.
-
High-Performance Liquid Chromatography (HPLC): The striatum is dissected, homogenized, and analyzed via HPLC with electrochemical detection to quantify levels of dopamine (DA) and its metabolites, DOPAC and HVA.[7]
-
Immunohistochemistry: Brains are fixed (e.g., with 4% paraformaldehyde), sectioned, and stained with an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive cells in the substantia nigra pars compacta (SNpc) is quantified using stereology to determine the extent of neuroprotection.[5][8]
-
Conclusion
Cannabinol (CBN) presents a promising neuroprotective mechanism distinct from current dopamine-replacement therapies for Parkinson's Disease. By targeting mitochondrial health and preventing oxidative stress-induced cell death, CBN has the potential to be a disease-modifying agent. While preclinical data is encouraging, direct comparative studies against standard-of-care drugs like dopamine agonists within the same experimental framework are needed to fully elucidate its therapeutic potential. The protocols and data presented here provide a foundational guide for researchers aiming to validate and expand upon these initial findings.
References
- 1. prestodoctor.com [prestodoctor.com]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. mdpi.com [mdpi.com]
- 4. realmofcaring.org [realmofcaring.org]
- 5. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of acute administration of DA agonists on locomotor activity: MPTP versus neonatal intracerebroventricular 6-OHDA treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. modelorg.com [modelorg.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Naphthoquinone Analogs in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of various quinone-based compounds, with a focus on a representative naphthoquinone, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB), a structural analog of 2-chloro-N-(1H-benzo[d]imidazol-2-yl)-1,4-naphthoquinone (CBNQ). Due to the limited availability of public data on this compound, this guide utilizes NCDDNB as a proxy to explore the cytotoxic profile of this class of compounds against various cancer cell lines and to compare its activity with other quinone derivatives.
The cytotoxic effects of quinones are of significant interest in anticancer drug development.[1][2] These compounds are known to induce cell death through various mechanisms, including the generation of reactive oxygen species (ROS) and the induction of apoptosis.[3] This guide summarizes key quantitative data, details common experimental protocols, and provides visualizations of the underlying molecular pathways and experimental workflows.
Comparative Cytotoxicity of Quinone Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of NCDDNB and other selected quinone derivatives in various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| NCDDNB (this compound Analog) | CWR-22 | Prostate Cancer (Androgen-dependent) | 2.5 | [1][4] |
| PC-3 | Prostate Cancer (Androgen-independent) | 2.5 | [1][4] | |
| DU-145 | Prostate Cancer (Androgen-independent) | 6.5 | [1][4] | |
| HS-5 | Normal Bone Marrow | 25 | [1][4] | |
| (2-Chloroethylthio)-1,4-naphthoquinone Derivative 30 | 22Rv1 | Prostate Cancer | >100 | [5] |
| (2-Chloroethylthio)-1,4-naphthoquinone Derivative 32 | 22Rv1 | Prostate Cancer | >100 | [5] |
| 1,4-Naphthoquinone-1,2,3-triazole Hybrid 4e | EBC-1 | Lung Cancer | 0.3 | [6] |
| AsPC-1 | Pancreatic Cancer | 1.1 | [6] | |
| Mia-Paca-2 | Pancreatic Cancer | 0.8 | [6] | |
| HT-29 | Colon Cancer | 0.6 | [6] | |
| MCF-7 | Breast Cancer | 1.0 | [6] | |
| 1,4-Naphthoquinone Oxime Derivative 14 | MDA-MB-231 | Breast Cancer | 0.66 ± 0.05 | [7] |
| BEL-7402 | Liver Cancer | 5.11 ± 0.12 | [7] | |
| A2780 | Ovarian Cancer | 8.26 ± 0.22 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cytotoxicity data. Below are protocols for common assays used in the evaluation of quinone compounds.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 12,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with the quinone compounds at a range of concentrations (e.g., a 3-log range from 0.5 µM to 50 µM) for specific durations (e.g., one, three, and five days).[1]
-
MTT Addition: Following the treatment period, MTT solution is added to each well, and the plates are incubated at 37°C for 4 hours.[1]
-
Formazan Solubilization: The medium is then removed, and the formazan crystals formed by viable cells are solubilized with acidic isopropanol.[1]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from a plot of log(drug concentration) versus the percentage of cell viability.
Apoptosis and Cell Cycle Analysis
Flow cytometry is a common technique to analyze the effects of compounds on the cell cycle and to quantify apoptosis.
Procedure:
-
Cell Treatment: Cells are treated with the test compound at various concentrations and for different time points.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed (e.g., with ethanol).
-
Staining: For cell cycle analysis, cells are stained with a DNA-intercalating dye such as propidium iodide. For apoptosis, specific markers like Annexin V can be used.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to quantify the percentage of apoptotic cells.[1]
Visualizations
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Signaling Pathway: Quinone-Induced Apoptosis
Many quinone derivatives exert their cytotoxic effects by inducing oxidative stress through the generation of reactive oxygen species (ROS), which can trigger the intrinsic apoptosis pathway.
Caption: Quinone-induced ROS leads to apoptosis via caspase activation.
References
- 1. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of synthetic naphthoquinone derivatives (review) | Golovina | Drug development & registration [pharmjournal.ru]
- 4. researchgate.net [researchgate.net]
- 5. Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells | MDPI [mdpi.com]
- 6. Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of Synthesized 1,4-Naphthoquinone Oxime Derivatives on Selected Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Validation of CBNQ Analytical Standards
Introduction
The accurate and reliable quantification of novel cannabinoids is paramount for researchers, scientists, and drug development professionals. Ensuring that analytical methods produce consistent and reproducible results across different laboratories is a critical challenge.[1] Inter-laboratory validation studies, often conducted through proficiency testing (PT) or round-robin tests, are essential for establishing the robustness and reliability of an analytical standard.[2][3][4][5] These studies help identify potential sources of variability and ensure that different laboratories can achieve comparable results, a cornerstone of data integrity and regulatory compliance.[1][6][7]
This guide provides a comparative overview of the typical performance of three common analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of the hypothetical cannabinoid, Cubenquanto (CBNQ). The data presented is synthesized from typical validation results for other cannabinoids to provide a realistic performance comparison.
Data Presentation: A Comparative Overview of Analytical Methods
The performance of an analytical method is assessed by several key parameters. The following table summarizes the expected performance characteristics for the quantification of this compound using three widely adopted analytical techniques. These values represent typical outcomes from an inter-laboratory study designed to validate a new analytical standard.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation followed by mass analysis. | Chromatographic separation followed by tandem mass analysis. |
| Accuracy (% Recovery) | 95 - 105% | 92 - 108% | 98 - 102% |
| Precision (% RSD) | < 5% | < 8% | < 3% |
| Linearity (R²) | > 0.995 | > 0.990 | > 0.999 |
| Limit of Detection (LOD) | ~5 µg/mL | ~0.1 µg/mL | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~15 µg/mL | ~0.5 µg/mL | ~0.05 µg/mL |
| Analytes | Neutral and acidic cannabinoids.[8] | Primarily neutral cannabinoids (acidic forms require derivatization).[9][10] | Neutral and acidic cannabinoids.[11] |
| Specificity | Moderate; potential for co-elution. | High; mass spectra provide structural information. | Very High; precursor/product ion transitions enhance specificity. |
Note: The data presented in this table is hypothetical and intended for illustrative purposes, based on typical performance characteristics reported in cannabinoid analysis literature.[10][11][12][13]
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving reproducible results across different laboratories.[12] Below are representative protocols for the key validation experiments.
Accuracy (Recovery)
Accuracy is determined by measuring the agreement between the experimental value and a known "true" value. This is often assessed through spike and recovery experiments.
-
Protocol:
-
Prepare a blank matrix sample (e.g., a placebo formulation or solvent exhausted botanical matrix) that is free of this compound.
-
Spike the blank matrix with a known concentration of the this compound certified reference material. It is recommended to test at least three concentration levels (low, medium, high) within the linear range of the method.
-
Prepare a minimum of three replicates for each concentration level.
-
Analyze the spiked samples using the analytical method being validated.
-
Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
-
The mean percent recovery should fall within a predefined acceptance range, typically 80-120%.
-
Precision (Repeatability and Reproducibility)
Precision measures the degree of agreement among a series of individual measurements. It is typically expressed as the Relative Standard Deviation (%RSD).
-
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a homogenous sample of this compound at a known concentration.
-
Analyze at least six replicates of the sample within the same day, under the same operating conditions (same analyst, same instrument).
-
Calculate the mean, standard deviation, and %RSD for the measurements.
-
-
Intermediate Precision:
-
Repeat the analysis on different days, with different analysts, and/or on different instruments within the same laboratory.
-
Calculate the %RSD for the combined data to assess within-laboratory variations.
-
-
Reproducibility (Inter-laboratory precision):
-
Distribute aliquots of a homogenous this compound sample to multiple participating laboratories.
-
Each laboratory analyzes the samples according to a standardized protocol.
-
The organizing body collects the results and calculates the overall mean, standard deviation, and %RSD of all reported data to determine the inter-laboratory precision.[11]
-
-
Linearity and Range
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a series of at least five calibration standards of the this compound reference material at different concentrations, spanning the expected range of the samples.
-
Analyze each calibration standard using the specified analytical method.
-
Construct a calibration curve by plotting the instrument response against the known concentration of each standard.
-
Perform a linear regression analysis on the data.
-
The method is considered linear if the coefficient of determination (R²) is ≥ 0.99.[11][13] The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable accuracy and precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[9]
-
Protocol (based on Signal-to-Noise Ratio):
-
Prepare a series of low-concentration this compound standards.
-
Analyze the standards and determine the signal-to-noise (S/N) ratio for the analyte peak.
-
The LOD is the concentration that yields a S/N ratio of approximately 3:1.
-
The LOQ is the concentration that yields a S/N ratio of approximately 10:1.
-
The LOQ should be subsequently verified by analyzing multiple replicates at this concentration to ensure acceptable precision and accuracy.
-
Visualizations
Inter-Laboratory Validation Workflow
Caption: Workflow of a typical inter-laboratory validation study.
Hypothetical Cannabinoid Signaling Pathway
Caption: Hypothetical signaling pathway for the cannabinoid this compound.
References
- 1. iroatech.com [iroatech.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. blog.cola.org [blog.cola.org]
- 4. Proficiency Testing for Cannabis & Hemp Labs | Lab Manager [labmanager.com]
- 5. a2la.org [a2la.org]
- 6. cmpt.ca [cmpt.ca]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. mdpi.com [mdpi.com]
- 9. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. um.edu.mt [um.edu.mt]
Safety Operating Guide
Navigating the Safe Disposal of CBNQ: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of CBNQ (Cannabinolquinone), an oxidative product of cannabinol (CBN) utilized in research and forensic applications.[1][2] In the absence of specific disposal protocols for this compound, it is imperative to treat it as a hazardous and potentially psychoactive compound, adhering to stringent safety and waste management regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specifications |
| Eye Protection | Safety glasses or goggles are mandatory to protect against splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) should be worn. Gloves must be inspected before use and disposed of as contaminated waste after handling. |
| Protective Clothing | A flame-resistant lab coat should be worn to protect from spills. Ensure sleeves overlap with gloves for comprehensive coverage.[3] |
| Respiratory Protection | If working outside a fume hood, a respirator may be necessary depending on the concentration and form of the compound. |
This compound Disposal Workflow: A Step-by-Step Approach
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the critical stages from initial waste generation to final disposal.
Caption: This workflow diagram illustrates the key stages for the proper disposal of this compound, from initial handling and spill management to final waste disposal through institutional EHS.
Detailed Experimental Protocols for this compound Disposal
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, empty containers, pipette tips, and spill cleanup materials, must be classified as hazardous chemical waste.[4]
-
This waste stream should be segregated from other laboratory waste, such as regular trash, sharps, and biohazardous materials, to prevent cross-contamination and ensure proper handling.[4]
2. Spill Management:
-
In the event of a this compound spill, immediately alert personnel in the area.
-
Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent.[4]
-
Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[4]
-
Clean the spill area with a suitable solvent and decontaminating solution, and dispose of the cleaning materials as hazardous waste.
-
Under no circumstances should this compound or spill cleanup materials be allowed to enter drains or waterways.[4]
3. Containerization and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for the collection of this compound waste.[4][5] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound (Cannabinolquinone)," and any associated hazards (e.g., "Toxic," "Caution: Psychoactive Compound").[5][6]
-
Keep the waste container securely closed except when adding waste.[6]
4. Storage and Accumulation:
-
Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[5][7]
-
The SAA should be in a well-ventilated area, away from sources of ignition, and ideally within secondary containment to mitigate potential leaks or spills.[7]
5. Final Disposal Procedures:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[4][7]
-
Provide the EHS office with all available information regarding the waste, including its chemical composition and any known hazards, to ensure it is managed and disposed of in accordance with federal, state, and local regulations.[5]
-
Maintain a detailed log of all hazardous waste generated, including the chemical name, quantity, and date of generation, as this may be required for regulatory compliance.[5]
By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and EHS guidelines for any additional requirements.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Laboratory Safety — Nuffield Department of Clinical Neurosciences [ndcn.ox.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. benchchem.com [benchchem.com]
Essential Safety and Logistics for Handling CBRN Agents: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, ensuring personal safety when handling Chemical, Biological, Radiological, and Nuclear (CBRN) agents is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for Personal Protective Equipment (PPE). Adherence to these procedural, step-by-step guidelines is critical for minimizing exposure and preventing the spread of contamination.
Understanding Levels of Protection
The selection of appropriate PPE is contingent upon a thorough risk assessment of the specific CBRN hazards present.[1] Generally accepted designations for levels of protection are categorized from Level A (highest protection) to Level D (lowest protection).[2]
| Level of Protection | Respiratory Protection | Chemical Protective Clothing | Key Use Cases |
| Level A | Highest level of respiratory protection: Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied-air respirator with escape SCBA.[2][3] | Totally encapsulating chemical- and vapor-protective suit.[3] | High or unknown concentrations of hazardous substances; situations with a high potential for skin, eye, and respiratory exposure.[3] |
| Level B | Highest level of respiratory protection: Positive pressure, full face-piece SCBA or supplied-air respirator with escape SCBA.[2] | Hooded chemical-resistant clothing that is not vapor-tight.[2] | High level of respiratory protection is needed, but a lesser level of skin protection is required.[2] |
| Level C | Air-purifying respirator (APR) or powered air-purifying respirator (PAPR) with appropriate cartridges or canisters.[2] | Hooded chemical-resistant clothing; chemical-resistant gloves and boots. | When the contaminant is known, its concentration has been measured, and the criteria for using an APR are met. |
| Level D | No respiratory protection required. | Standard work clothing (e.g., coveralls), safety glasses, and chemical-resistant gloves and boots as needed.[3] | No known atmospheric hazards; work functions preclude splashes, immersion, or potential for unexpected inhalation of or contact with hazardous chemicals.[3] |
PPE Selection and Operational Workflow
The selection of an appropriate PPE ensemble is a critical first step in ensuring safety. This decision should be based on a thorough risk assessment of the potential hazards.
Caption: Figure 1: PPE Selection Workflow for CBRN Hazards.
Donning and Doffing Procedures
Correctly putting on (donning) and taking off (doffing) PPE is as crucial as selecting the right equipment to prevent cross-contamination.[4][5] A buddy system is recommended to ensure procedures are followed correctly.[6]
Donning Sequence:
-
Preparation: Inspect all PPE for damage before beginning. Ensure you have all necessary components.
-
Inner Gloves: Don the first pair of chemical-resistant gloves.
-
Suit: Step into the protective suit.
-
Footwear: Put on chemical-resistant boots. Pull the suit legs over the boots.
-
Respirator: Don the respirator (SCBA, APR, or PAPR) and perform a seal check.[4]
-
Hood: Pull the suit hood over your head.
-
Outer Gloves: Don the outer pair of chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the suit.
-
Seal: Secure all closures and use chemical-resistant tape to seal the glove-to-suit and boot-to-suit interfaces.
-
Final Check: Have a trained observer verify the integrity of the ensemble.
Doffing Sequence (to be performed in a designated decontamination area): [5]
-
Gross Decontamination: If necessary, perform a gross decontamination of the suit.
-
Outer Gloves: Remove the outer pair of gloves.
-
Tape: Remove all tape.
-
Suit and Boots: Unzip the suit. Roll the suit down and away from the body, turning it inside out. Remove boots at the same time.[6]
-
Respirator: Remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves, avoiding contact with the outer surface.
-
Hygiene: Wash hands and face thoroughly.
Caption: Figure 2: Donning and Doffing Procedural Flow.
Decontamination and Disposal Plan
A well-defined decontamination and disposal plan is essential to prevent the spread of CBRN agents.[7] The process begins in the "warm zone," a transition area between the contaminated "hot zone" and the clean "cold zone."[5][8]
Decontamination Steps:
-
Dry Decontamination: For powdered agents, use a soft brush or a specialized decontamination glove to remove visible contaminants.[7]
-
Wet Decontamination: Use large amounts of water, sometimes with a mild detergent, to rinse off contaminants.[7][9] For some chemical agents, specific neutralizing solutions may be required.
Disposal of Contaminated PPE: Contaminated PPE is considered hazardous waste and must be disposed of according to federal, state, and local regulations.[10]
-
Segregation: Contaminated PPE must be segregated from general waste.[10]
-
Containment: Place all contaminated items in clearly labeled, leak-proof, and puncture-resistant containers or bags.[10][11]
-
Labeling: Containers must be marked with a hazardous waste label detailing the contents.
-
Licensed Disposal: A licensed hazardous waste management company must be used for the transport and final disposal of the contaminated materials.[10]
Caption: Figure 3: Decontamination and Disposal Logical Flow.
By strictly adhering to these guidelines, researchers and scientists can significantly mitigate the risks associated with handling CBRN agents, ensuring both personal and public safety.
References
- 1. cdc.gov [cdc.gov]
- 2. population-protection.eu [population-protection.eu]
- 3. CBRN Personal Protective Equipment Selection Matrix for Emergency Responders | Occupational Safety and Health Administration [osha.gov]
- 4. mirasafety.com [mirasafety.com]
- 5. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal [cdc.gov]
- 6. cfsph.iastate.edu [cfsph.iastate.edu]
- 7. mirasafety.com [mirasafety.com]
- 8. respirex.com [respirex.com]
- 9. ouvry.com [ouvry.com]
- 10. hazmatschool.com [hazmatschool.com]
- 11. teppinfo.com [teppinfo.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
